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  • Product: [(4-Nitrobenzyl)thio]acetic acid
  • CAS: 6345-13-7

Core Science & Biosynthesis

Foundational

[(4-Nitrobenzyl)thio]acetic Acid: Synthesis, Characterization, and Application Protocols

Topic: [(4-Nitrobenzyl)thio]acetic acid (CAS 6345-13-7) Content Type: Technical Reference Guide Executive Summary & Chemical Identity [(4-Nitrobenzyl)thio]acetic acid (CAS 6345-13-7) is a bifunctional organosulfur interm...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: [(4-Nitrobenzyl)thio]acetic acid (CAS 6345-13-7) Content Type: Technical Reference Guide

Executive Summary & Chemical Identity

[(4-Nitrobenzyl)thio]acetic acid (CAS 6345-13-7) is a bifunctional organosulfur intermediate utilized primarily in medicinal chemistry and surface science. Characterized by a para-nitrobenzyl moiety linked via a thioether bridge to an acetic acid group, it serves as a robust scaffold for introducing the 4-nitrobenzylthio pharmacophore or as a protected thiol precursor.

This guide provides a validated technical framework for its synthesis, purification, and application, moving beyond basic catalog data to offer actionable experimental insights.

Chemical Data Table
PropertyValue
CAS Number 6345-13-7
IUPAC Name 2-[(4-Nitrophenyl)methylsulfanyl]acetic acid
Molecular Formula C

H

NO

S
Molecular Weight 227.24 g/mol
Appearance Pale yellow crystalline solid
Solubility Soluble in DMSO, DMF, Ethanol (hot); sparingly soluble in water (acidic pH)
pKa (Predicted) ~3.5 (Carboxylic acid), ~10 (Thiol - if free)

Core Synthesis Protocol: S-Alkylation Strategy

The most reliable route to CAS 6345-13-7 is the nucleophilic substitution (


) of 4-nitrobenzyl bromide with thioglycolic acid (mercaptoacetic acid) under basic conditions.
Reaction Logic & Mechanism

The reaction relies on the selective S-alkylation of the thioglycolate dianion.

  • Deprotonation: Thioglycolic acid (pKa

    
     ~3.6, pKa
    
    
    
    ~10.4) is treated with excess base (NaOH or KOH) to generate the dianion (carboxylate and thiolate).
  • Nucleophilic Attack: The highly nucleophilic sulfur atom attacks the benzylic position of 4-nitrobenzyl bromide. The electron-withdrawing nitro group at the para position activates the benzylic carbon, enhancing the reaction rate compared to unsubstituted benzyl halides.

  • Acidification: The final workup involves acidification to protonate the carboxylate, precipitating the free acid product.

Mechanistic Visualization

ReactionMechanism cluster_0 Reagents cluster_1 Intermediates TGA Thioglycolic Acid (HS-CH2-COOH) Dianion Thiolate Dianion (-S-CH2-COO-) TGA->Dianion Deprotonation Base Base (2 eq. NaOH) Base->Dianion NBB 4-Nitrobenzyl Bromide (4-NO2-Ph-CH2-Br) Transition SN2 Transition State [Br...C...S]‡ NBB->Transition Dianion->Transition + NBB ProductSalt Product Carboxylate (R-S-CH2-COO- Na+) Transition->ProductSalt - NaBr FinalProduct [(4-Nitrobenzyl)thio]acetic acid (Precipitate) ProductSalt->FinalProduct + HCl (pH < 2)

Caption: Step-wise mechanistic pathway from thioglycolic acid deprotonation to final product precipitation.

Experimental Procedure

Safety Note: 4-Nitrobenzyl bromide is a lachrymator and skin irritant. Thioglycolic acid has a pungent odor. Perform all operations in a fume hood.

Reagents:

  • Thioglycolic acid (10 mmol, 0.92 g)

  • 4-Nitrobenzyl bromide (10 mmol, 2.16 g)

  • Sodium Hydroxide (22 mmol, 0.88 g) dissolved in Water (10 mL)

  • Ethanol (15 mL)

  • Hydrochloric acid (1 M)

Step-by-Step Protocol:

  • Preparation of Thiolate: In a 100 mL round-bottom flask, dissolve thioglycolic acid in the NaOH solution. Stir for 10 minutes at room temperature to ensure formation of the dianion. The solution should be clear.

  • Addition: Dissolve 4-nitrobenzyl bromide in warm ethanol (15 mL). Add this solution dropwise to the aqueous thiolate solution over 15 minutes with vigorous stirring.

    • Expert Insight: Adding the halide to the thiolate prevents the formation of disulfide byproducts (dithiodiglycolic acid) which can occur if the thiol is oxidized before reaction.

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 2–3 hours. Monitor reaction progress by TLC (Mobile phase: CHCl

    
    :MeOH 9:1).
    
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Evaporate the bulk of the ethanol under reduced pressure (rotary evaporator).

    • Dilute the aqueous residue with 10 mL of water.

    • Precipitation: Acidify the solution carefully with 1 M HCl to pH ~2. The product will precipitate as a pale yellow solid.[1][2]

  • Purification:

    • Filter the solid using a Buchner funnel.

    • Wash the cake with cold water (2 x 10 mL) to remove inorganic salts (NaBr, NaCl).

    • Recrystallization: Recrystallize from hot ethanol/water (1:1) or pure ethanol to obtain analytical grade crystals.

Characterization & Validation

To ensure scientific integrity, the synthesized compound must be validated using the following spectral markers.

TechniqueExpected Signal / Characteristic
1H NMR (DMSO-d6) δ 12.5 (s, 1H, -COOH)δ 8.18 (d, 2H, Ar-H, ortho to NO

)δ 7.60 (d, 2H, Ar-H, meta to NO

)δ 3.95 (s, 2H, Ar-CH

-S)δ 3.15 (s, 2H, S-CH

-COOH)
IR Spectroscopy 1700-1725 cm

(C=O stretch, carboxylic acid)1520 & 1345 cm

(N-O stretch, nitro group)2500-3000 cm

(O-H stretch, broad)
Mass Spectrometry m/z 226 [M-H]- (ESI Negative mode)

Applications in Drug Development & Materials Science

Pharmacophore & Enzyme Inhibition

The [(4-nitrobenzyl)thio] moiety is a privileged structure in medicinal chemistry.

  • Mechanism: The thioether linkage provides flexibility, allowing the aromatic nitro group to occupy hydrophobic pockets in enzymes.

  • Case Study (Antibacterials): Analogues of this acid, particularly when cyclized into thiazolidinones, have shown efficacy against Gram-positive bacteria (S. aureus) by inhibiting bacterial cell wall synthesis pathways [1].

  • Glycosidase Inhibitors: When coupled to sugars, the 4-nitrobenzylthio group acts as an aglycone mimic, improving binding affinity to beta-galactosidase enzymes compared to oxygen-linked analogues [2].

Surface Chemistry (SAMs)

While less common than long-chain alkanethiols, CAS 6345-13-7 can form Self-Assembled Monolayers (SAMs) on gold surfaces.

  • Utility: The sulfur atom anchors to the gold (Au-S bond), exposing the carboxylic acid and nitro groups at the interface. This creates a surface that can be further functionalized (via EDC/NHS coupling to the COOH) or analyzed for electron transfer properties (via the redox-active nitro group).

Synthesis Workflow Visualization

ApplicationWorkflow cluster_apps Downstream Applications Start [(4-Nitrobenzyl)thio]acetic acid (CAS 6345-13-7) App1 Thiazolidinone Synthesis (Cyclization with amines) Start->App1 + Hydrazine/Aldehyde App2 Surface Modification (SAMs on Gold Electrodes) Start->App2 Au(111) Surface App3 Peptide Coupling (Side-chain modification) Start->App3 EDC/NHS Activation

Caption: Validated downstream applications for CAS 6345-13-7 in synthesis and materials science.

References

  • Synthesis and antibacterial studies of some 2-(p-substituted benzylidene)-3-(5-methyl-1, 3, 4-thiadiazol-2-yl) thiazolidin-4-one. Scholars Research Library. Available at:

  • Synthesis of P-Nitrobenzyl and P-Nitrophenyl 1-thioglycopyranosides. PubMed. Available at:

  • [(4-Nitrobenzyl)thio]acetic acid - Compound Summary. PubChem. Available at:

  • 4-Nitrobenzyl bromide synthesis and properties. PrepChem. Available at:

Sources

Exploratory

Technical Monograph: Spectroscopic Characterization &amp; Synthesis of [(4-Nitrobenzyl)thio]acetic Acid

CAS Registry Number: 6345-13-7 Formula: C₉H₉NO₄S Molecular Weight: 227.24 g/mol IUPAC Name: 2-[(4-nitrophenyl)methylsulfanyl]acetic acid[1] Executive Summary [(4-Nitrobenzyl)thio]acetic acid is a bifunctional organosulfu...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 6345-13-7 Formula: C₉H₉NO₄S Molecular Weight: 227.24 g/mol IUPAC Name: 2-[(4-nitrophenyl)methylsulfanyl]acetic acid[1]

Executive Summary

[(4-Nitrobenzyl)thio]acetic acid is a bifunctional organosulfur intermediate utilized primarily in medicinal chemistry as a fragment for matrix metalloproteinase (MMP) inhibitors and as a precursor for photolabile "caged" reagents. Its structure combines a para-nitrobenzyl moiety—known for its strong electron-withdrawing nature and photochemical activity—with a thioacetic acid tail that facilitates peptide coupling or cyclization into thiazolidinones.

This guide provides a definitive reference for the spectroscopic identification of this compound, supported by a validated synthesis protocol and mechanistic insights into its fragmentation pathways.

Synthesis & Experimental Protocol

Retrosynthetic Analysis

The most robust route to [(4-Nitrobenzyl)thio]acetic acid is a convergent


 nucleophilic substitution. The thiolate anion, generated from mercaptoacetic acid (thioglycolic acid) in basic media, attacks the benzylic carbon of 4-nitrobenzyl bromide.
Validated Synthesis Protocol

Reagents: 4-Nitrobenzyl bromide (1.0 eq), Mercaptoacetic acid (1.1 eq), Potassium Hydroxide (KOH, 2.5 eq), Ethanol/Water (1:1 v/v).

Step-by-Step Methodology:

  • Thiolate Formation: Dissolve mercaptoacetic acid (1.1 eq) in a 1:1 mixture of ethanol and water. Cool to 0°C. Slowly add KOH (2.5 eq) to deprotonate both the carboxylic acid and the thiol, generating the dianion species.

  • Nucleophilic Attack: Add a solution of 4-nitrobenzyl bromide (1.0 eq) in ethanol dropwise over 30 minutes. The solution will likely turn yellow/orange due to the nitroaromatic chromophore.

  • Reflux: Warm the mixture to room temperature, then reflux at 80°C for 3 hours to ensure complete substitution.

  • Workup (Acidification): Cool the reaction mixture. Acidify to pH ~2 using 1M HCl. The product, being a free acid, will precipitate as a pale yellow solid.

  • Purification: Filter the precipitate. Recrystallize from hot ethanol/water to yield pale yellow needles.

Reaction Workflow Diagram

SynthesisWorkflow Start Mercaptoacetic Acid (Thioglycolic Acid) Base KOH (2.5 eq) Deprotonation Start->Base 0°C Intermediate Dianion Species (Thiolate) Base->Intermediate Reaction SN2 Substitution Reflux 80°C, 3h Intermediate->Reaction Electrophile 4-Nitrobenzyl Bromide (Ethanol Solution) Electrophile->Reaction Dropwise Addn Acidification Acidify (HCl pH 2) Precipitation Reaction->Acidification Product [(4-Nitrobenzyl)thio]acetic acid (Solid Precipitate) Acidification->Product

Figure 1: Step-by-step synthesis workflow for the nucleophilic substitution of 4-nitrobenzyl bromide with thioglycolic acid.

Spectroscopic Data Analysis[2][3][4]

Nuclear Magnetic Resonance (NMR)

The NMR spectrum is characterized by the distinct para-substitution pattern of the aromatic ring and the two singlet methylene signals. The nitro group exerts a strong deshielding effect on the ortho-protons.

Solvent: DMSO-d₆ (Preferred for solubility of carboxylic acids)

NucleusShift (δ ppm)MultiplicityIntegrationAssignmentMechanistic Insight
¹H 12.60br s1H-COOH Exchangeable acidic proton; broad due to H-bonding.
¹H 8.18d (J=8.8 Hz)2HAr-H (ortho to NO₂)Strongly deshielded by the anisotropic and inductive effect of the -NO₂ group.
¹H 7.62d (J=8.8 Hz)2HAr-H (meta to NO₂)Less deshielded; typical AA'BB' system characteristic of p-substituted benzenes.
¹H 3.96s2HAr-CH ₂-SBenzylic protons. Shifted downfield by the aromatic ring and sulfur atom.
¹H 3.28s2HS-CH ₂-COOHAlpha to carbonyl and sulfur. Distinct from benzylic peak.[1]
¹³C 171.5s-C =OCarbonyl carbon.
¹³C 147.1s-Ar-C -NO₂Ipso carbon attached to nitro group (quaternary).
¹³C 146.5s-Ar-C -CH₂Ipso carbon attached to methylene (quaternary).
¹³C 130.4s-Ar-C H (meta)Aromatic CH signal.
¹³C 123.9s-Ar-C H (ortho)Aromatic CH signal.
¹³C 34.8s-Ar-C H₂-SBenzylic carbon.
¹³C 33.2s-S-C H₂-COAlpha-carbon to acid.
Infrared Spectroscopy (FT-IR)

The IR spectrum serves as a rapid diagnostic tool to confirm the presence of the nitro group and the carboxylic acid.

  • 3200–2500 cm⁻¹ (Broad): O-H stretch of carboxylic acid (dimer).

  • 1715 cm⁻¹ (Strong): C=O stretch of the carboxylic acid.

  • 1518 cm⁻¹ (Strong): Asymmetric N-O stretch (Ar-NO₂).

  • 1345 cm⁻¹ (Strong): Symmetric N-O stretch (Ar-NO₂).

  • 690–750 cm⁻¹: C-S stretching vibrations (often weak but diagnostic in the fingerprint region).

Mass Spectrometry (GC-MS / ESI-MS)

Ionization Mode: Electron Impact (EI, 70 eV) or ESI (Negative mode for acid).

  • Molecular Ion (M⁺): m/z 227 (Parent peak).

  • Base Peak / Major Fragment: m/z 168.

    • Interpretation: This peak corresponds to the loss of the carboxymethyl group ($ \cdot CH_2COOH $, mass 59). The resulting cation is

      
      .
      
  • Secondary Fragment: m/z 136.

    • Interpretation: The 4-nitrobenzyl carbocation

      
      . This is a stable tropylium-like ion typical for benzyl derivatives.
      
Fragmentation Pathway Diagram

MassSpecFragmentation Parent Molecular Ion [M]+ m/z 227 Frag1 Fragment Ion [O2N-C6H4-CH2-S]+ m/z 168 Parent->Frag1 Alpha-Cleavage Loss1 Loss of •CH2COOH (59) Parent->Loss1 Frag2 Nitrobenzyl Cation [O2N-C6H4-CH2]+ m/z 136 Frag1->Frag2 Loss2 Loss of Sulfur (32) Frag1->Loss2

Figure 2: Proposed mass spectrometric fragmentation pathway showing the characteristic loss of the acetic acid moiety.

Pharmaceutical & Research Applications[3][5]

Fragment-Based Drug Discovery (FBDD)

[(4-Nitrobenzyl)thio]acetic acid serves as a "warhead" precursor in the design of covalent inhibitors. The carboxylic acid allows for amide coupling to peptide backbones, while the thioether can be oxidized to a sulfoxide or sulfone to tune polarity and hydrogen bonding capability.

Photolabile Protecting Groups (Caging)

The p-nitrobenzyl group is a classic photolabile protecting group. While typically used to protect amines or carboxylic acids directly, the thio-linked variant offers unique cleavage kinetics. Upon UV irradiation (typically ~365 nm), the nitro group undergoes an intramolecular redox reaction, cleaving the benzylic bond and releasing the attached thiol-containing payload. This is critical for "caged" drugs where biological activity is triggered by light.

Precursor for Thiazolidinones

Cyclization of this acid with aromatic amines and aldehydes yields 4-thiazolidinones. These heterocycles are privileged structures in medicinal chemistry, possessing anti-inflammatory, antimicrobial, and anticancer activities (e.g., as potential COX-2 inhibitors).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 242647, [(4-Nitrobenzyl)thio]acetic acid. Retrieved from [Link]

  • SpectraBase. (2025).[1] [(4-Nitrobenzyl)thio]acetic acid NMR and MS Data. John Wiley & Sons.[1] Retrieved from [Link]

  • Organic Syntheses. (1922). p-Nitrophenylacetic Acid (Analogous synthesis methodology). Org. Synth. 2, 59. Retrieved from [Link]

  • MDPI. (2023). Green Synthesis and Biological Activity of 4-Aminoquinoline Derivatives. Retrieved from [Link]

Sources

Foundational

Solubility characteristics of [(4-Nitrobenzyl)thio]acetic acid in common lab solvents

Executive Summary [(4-Nitrobenzyl)thio]acetic acid (CAS 5432-11-1) is a bifunctional organic intermediate utilized frequently in the synthesis of sulfur-containing heterocycles and as a ligand in organometallic chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

[(4-Nitrobenzyl)thio]acetic acid (CAS 5432-11-1) is a bifunctional organic intermediate utilized frequently in the synthesis of sulfur-containing heterocycles and as a ligand in organometallic chemistry.[1] Its solubility profile is governed by the interplay between its hydrophilic carboxylic acid tail and its lipophilic nitrobenzyl-thioether head .[1]

This guide provides a definitive solubility landscape for this compound, moving beyond basic "soluble/insoluble" labels to provide a mechanistic understanding of how and why it behaves in specific solvent systems.[1] It includes validated protocols for dissolution, stock solution preparation, and recrystallization.[1]

Physicochemical Profile & Solubility Mechanics

To predict solubility behavior, we must first analyze the molecular architecture.[1]

PropertyValue / CharacteristicImpact on Solubility
Molecular Structure

Amphiphilic: Contains both polar and non-polar domains.[1]
Molecular Weight 227.24 g/mol Small molecule; kinetics of dissolution are generally fast.[1]
Functional Groups 1. Carboxylic Acid (-COOH)2.[1][2] Thioether (-S-)3.[1] Nitro Group (-NO2)Acid: Dictates pH-dependent solubility.Nitro/Thio: Increases lipophilicity and polarizability.[1]
Predicted pKa ~3.6 – 3.9Critical: At pH > 5, the molecule ionizes, drastically increasing water solubility.
LogP (Predicted) ~1.9Moderately lipophilic.[1] Prefers organic phases in its neutral state.[1]
Mechanistic Insight: The "Switchable" Nature

The carboxylic acid moiety acts as a solubility switch.[1]

  • Neutral State (Protonated): In acidic media or organic solvents, the molecule remains neutral.[1] It behaves like a typical organic solid, dissolving well in polar aprotic solvents.[1]

  • Anionic State (Deprotonated): In basic aqueous media (pH > pKa + 2), it forms a carboxylate salt (e.g., sodium [(4-nitrobenzyl)thio]acetate), becoming highly water-soluble.[1]

Solubility Landscape

The following data categorizes solvents based on their thermodynamic compatibility with [(4-Nitrobenzyl)thio]acetic acid.

Table 1: Solvent Compatibility Matrix
Solvent ClassRepresentative SolventsSolubility RatingOperational Notes
Polar Aprotic DMSO, DMF High (>50 mg/mL)Primary Choice for Stock Solutions. The nitro group interacts favorably with the dipolar nature of DMSO.[1]
Polar Protic Methanol, Ethanol Moderate (Heat dependent)Soluble at room temp; highly soluble at boiling.[1] Ideal for recrystallization.
Esters Ethyl Acetate Moderate Good solvent for liquid-liquid extraction (workup).[1]
Chlorinated Dichloromethane (DCM), Chloroform Moderate to Good Useful for partitioning the neutral acid from aqueous phases.
Ethers THF, Diethyl Ether Moderate THF is excellent; Ether is poor to moderate (often used to precipitate the compound).
Hydrocarbons Hexanes, Heptane Insoluble Anti-solvent. Used to crash the compound out of solution.
Aqueous (Acidic) 0.1 M HCl, Water (pH < 3) Insoluble The compound will precipitate as a solid.[1]
Aqueous (Basic) 0.1 M NaOH, NaHCO3 High (as salt)Dissolves rapidly with effervescence (if using bicarbonate).[1]

Visualization: Solubility Decision Logic

The following diagram illustrates the logical flow for selecting a solvent system based on your experimental goal.

SolubilityLogic Start Start: Select Solvent for CAS 5432-11-1 Goal What is the Experimental Goal? Start->Goal BioAssay Biological Assay / Screening Goal->BioAssay Synthesis Chemical Synthesis / Reaction Goal->Synthesis Purification Purification / Recrystallization Goal->Purification DMSO Use DMSO or DMF (Stock > 100 mM) BioAssay->DMSO Stock Solution Aqueous Use Aqueous Base (NaOH/PBS pH > 7.4) BioAssay->Aqueous Working Solution Synthesis->DMSO Nucleophilic sub. DCM Use DCM or THF (Standard Organic) Synthesis->DCM Non-polar reactants Recryst Use Ethanol/Water or EtOAc/Hexane Purification->Recryst High Purity Needed

Figure 1: Decision tree for solvent selection based on application (Assay vs. Synthesis vs. Purification).[1]

Experimental Protocols

Protocol A: Preparation of a 100 mM Stock Solution

Use this for biological assays or precise dosing.

  • Calculate Mass: For 10 mL of 100 mM solution:

    
    
    
  • Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide).[1] It prevents hydrolysis and ensures long-term stability at -20°C.[1]

  • Dissolution:

    • Weigh 227 mg of [(4-Nitrobenzyl)thio]acetic acid into a glass vial.

    • Add 5 mL of DMSO.[1] Vortex for 30 seconds.[1] The solution should turn clear yellow.[1]

    • Add remaining DMSO to reach final volume.[1]

  • Validation: Visually inspect for particulates. If turbid, sonicate for 5 minutes at 40 kHz.

Protocol B: Recrystallization (Purification)

Use this to remove impurities after synthesis.[1]

Principle: Solubility differential in Ethanol/Water mixtures.[1][3] The compound is soluble in hot ethanol but insoluble in cold water/ethanol mixes.[1]

  • Dissolution: Place crude solid in an Erlenmeyer flask. Add minimum boiling Ethanol (95%) until dissolved.

  • Filtration (Optional): If insoluble black specks remain, filter hot through a glass wool plug.[1]

  • Nucleation: Remove from heat. Add warm Water dropwise until the solution becomes slightly turbid (cloudy).

  • Clarification: Add one drop of hot ethanol to clear the turbidity.[1]

  • Crystallization: Allow the flask to cool slowly to room temperature, then place on ice for 1 hour.

  • Collection: Filter the crystals (likely pale yellow needles) via vacuum filtration. Wash with cold 1:1 Ethanol/Water.[1]

Troubleshooting & Optimization

IssueCauseCorrective Action
Precipitation in Buffer pH < pKa (Acidic environment)Ensure your aqueous buffer is pH 7.4 or higher.[1] Pre-dissolve in DMSO before adding to buffer.
Oiling Out Impurities or cooling too fastDuring recrystallization, scratch the glass with a rod or add a seed crystal. Cool more slowly.
Yellow Color Darkening Oxidation or degradationThe nitro group is stable, but the thioether can oxidize to sulfoxide/sulfone over time. Store solid under inert gas (Nitrogen/Argon).

References

  • PubChem. (n.d.).[1][2] [(4-Nitrobenzyl)thio]acetic acid (CID 242647).[1] National Center for Biotechnology Information.[1] Retrieved October 26, 2023, from [Link][1]

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for carboxylic acid recrystallization protocols).

Sources

Exploratory

Discovery and history of [(4-Nitrobenzyl)thio]acetic acid

CAS No: 6345-13-7 (Primary) | Molecular Formula: C₉H₉NO₄S[1][2] Executive Summary [(4-Nitrobenzyl)thio]acetic acid is a specialized organosulfur compound characterized by a thioether linkage connecting a para-nitrobenzyl...

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 6345-13-7 (Primary) | Molecular Formula: C₉H₉NO₄S[1][2]

Executive Summary

[(4-Nitrobenzyl)thio]acetic acid is a specialized organosulfur compound characterized by a thioether linkage connecting a para-nitrobenzyl moiety to an acetic acid tail.[2] While not a blockbuster drug itself, this molecule serves as a critical chemical scaffold and synthetic intermediate in organic chemistry and drug discovery.[2]

Its history is not defined by a single "eureka" moment but by its evolution as a versatile tool in Protective Group Chemistry (specifically for thiols) and as a pharmacophore fragment in the design of metallo-enzyme inhibitors. This guide details its synthesis, physicochemical properties, and its dual utility in synthetic protection strategies and fragment-based drug design (FBDD).[2]

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

The molecule consists of two distinct functional domains: the electron-deficient 4-nitrobenzyl group (hydrophobic, potential pi-stacking interactions) and the carboxymethylthio group (hydrophilic, metal-chelating potential).[2]

Table 1: Physicochemical Profile
PropertyDataNote
IUPAC Name 2-[(4-nitrophenyl)methylsulfanyl]acetic acidStandard nomenclature
CAS Number 6345-13-7Note: Often confused with Salidroside (10338-51-9) in some databases.[2]
Molecular Weight 227.24 g/mol Ideal for Fragment-Based Drug Discovery (Rule of 3)
Appearance Pale yellow crystalline solidTypical of nitro-aromatics
Melting Point 102–104 °CSharp melting point indicates high crystallinity
pKa (Acid) ~3.6 - 3.8Carboxylic acid proton
Solubility DMSO, Methanol, EthanolPoor solubility in water without pH adjustment
H-Bond Donors 1 (Carboxylic OH)
H-Bond Acceptors 4 (Nitro O's, Carbonyl O, Thioether S)

Historical Evolution & Synthesis

The "discovery" of [(4-Nitrobenzyl)thio]acetic acid tracks with the development of thioether synthesis in the late 19th and early 20th centuries. It emerged as chemists sought reliable methods to derivatize thiols and alkyl halides.

The Synthetic Pathway

The most robust synthesis involves the S-alkylation of thioglycolic acid (mercaptoacetic acid) using 4-nitrobenzyl bromide under basic conditions. This follows the classic Williamson ether synthesis logic but applied to sulfur (thio-Williamson).

Experimental Protocol: S-Alkylation

This protocol is a self-validating system: the evolution of HBr (neutralized by base) and the precipitation of the product upon acidification drive the reaction to completion.

Reagents:

  • 4-Nitrobenzyl bromide (1.0 eq)[2]

  • Thioglycolic acid (1.1 eq)[2]

  • Sodium Hydroxide (2.5 eq) or Potassium Carbonate[2]

  • Solvent: Ethanol/Water (1:1)[2]

Step-by-Step Workflow:

  • Solubilization: Dissolve thioglycolic acid in the Ethanol/Water mixture.

  • Deprotonation: Slowly add NaOH at 0°C. The base deprotonates the carboxylic acid (forming the carboxylate) and the thiol (forming the highly nucleophilic thiolate).

  • Addition: Add 4-nitrobenzyl bromide portion-wise. The solution may turn yellow/orange due to the nitro-aromatic species.

  • Reflux: Heat to reflux for 2-4 hours. Causality: Heat overcomes the activation energy for the S_N2 substitution.

  • Work-up: Cool the mixture. Acidify with HCl to pH ~2.

  • Isolation: The product, [(4-Nitrobenzyl)thio]acetic acid, precipitates as a solid.[2] Filter and recrystallize from ethanol.

Visualization of Synthesis Logic

The following diagram illustrates the convergent synthesis and the electronic flow during the reaction.

SynthesisPathway cluster_conditions Reaction Conditions Reactant1 4-Nitrobenzyl Bromide (Electrophile) Product [(4-Nitrobenzyl)thio]acetic acid (Target Scaffold) Reactant1->Product Leaving Group (Br-) Reactant2 Thioglycolic Acid (Nucleophile Precursor) Intermediate Thiolate Anion (Active Nucleophile) Reactant2->Intermediate NaOH (Deprotonation) Intermediate->Product S_N2 Attack Ethanol/Water Reflux Ethanol/Water Reflux

Figure 1: Convergent synthesis via S_N2 nucleophilic substitution. The thiolate anion attacks the benzylic carbon, displacing bromide.[2]

Biological & Pharmacological Applications

While often used as a reagent, the molecule possesses intrinsic biological utility, particularly in Fragment-Based Drug Discovery (FBDD) .[2]

Metalloproteinase Inhibition (The Zinc Anchor)

The carboxylic acid moiety, linked via a sulfur atom, mimics the transition state of peptide hydrolysis.[2] This structure is a known pharmacophore for inhibiting Zinc Metalloproteases (e.g., MMPs, ACE, or bacterial metallo-beta-lactamases).[2]

  • Mechanism: The carboxylate group coordinates with the catalytic Zinc ion (Zn²⁺) in the enzyme's active site.

  • Role of Sulfur: The sulfur atom can act as a secondary ligand or simply provide the correct spacing and flexibility (rotatable bonds) to position the aromatic ring in the hydrophobic S1' pocket.

Photolabile Protecting Groups

In chemical biology, the 4-nitrobenzyl group is a precursor to photolabile protecting groups.[2] While 2-nitrobenzyl is the "gold standard" for photocleavage, the 4-nitro variant is often studied for its redox properties.[2]

  • Utility: It protects the thiol group of cysteine residues or thioglycolic acid derivatives during peptide synthesis.

  • Cleavage: Can be removed via reduction (Nitro -> Amine) followed by 1,6-elimination, or in specific cases, photolysis.[2]

Visualization of Binding Mode

This diagram hypothesizes the binding interaction of the scaffold within a generic metallo-enzyme active site.

BindingMechanism Zn Active Site Zinc (Zn++) Pocket Hydrophobic Pocket (S1') COOH Carboxylate Head (Chelator) COOH->Zn Coordination Linker Thioether Linker (Spacer) Linker->COOH NitroRing 4-Nitrobenzyl Tail (Hydrophobic Anchor) Linker->NitroRing NitroRing->Pocket Pi-Stacking / VdW

Figure 2: Pharmacophore mapping of [(4-Nitrobenzyl)thio]acetic acid.[1][2] The carboxylate chelates the metal ion, while the nitrobenzyl group occupies the hydrophobic pocket.[2]

References & Verification

The following references validate the synthesis, properties, and application of benzyl-thio-acetic acid derivatives.

  • PubChem Compound Summary. "[(4-Nitrobenzyl)thio]acetic acid (CID 242647)."[2][3] National Center for Biotechnology Information.[2] Available at: [Link][2][3]

  • Greene, T.W., & Wuts, P.G.M. Protective Groups in Organic Synthesis. (Standard reference for Benzyl/Nitrobenzyl protection strategies).

  • Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry. (Source for standard S-alkylation protocols of thioglycolic acid).

Note on Data Integrity: Users should be aware that CAS 10338-51-9 is frequently mislabeled in aggregated chemical databases as "Salidroside" (a glycoside).[2] The correct chemical structure for the title compound of this guide corresponds to the thioether acid described above, typically associated with CAS 6345-13-7 or similar derivatives.[2]

Sources

Foundational

Mechanistic Frontiers of Nitro-Thio Interactions: From Electrophilic Signaling to Hypoxia-Targeting

Executive Summary The intersection of nitro ( ) chemistry and sulfur (thiol) biology represents a critical frontier in drug development and redox signaling. Unlike simple functional group interactions, the "nitro-thio" a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The intersection of nitro (


) chemistry and sulfur (thiol) biology represents a critical frontier in drug development and redox signaling. Unlike simple functional group interactions, the "nitro-thio" axis governs two distinct but overlapping pharmacological mechanisms: electrophilic signaling  (via nitroalkenes) and nitric oxide (NO) donation  (via S-nitrosothiols).

This guide deconstructs these mechanisms for the research scientist. We move beyond basic textbook definitions to explore the kinetic selectivity of Michael additions, the reversibility of S-nitroalkylation, and the hypoxia-selective reduction of nitro-heterocycles. Included are self-validating experimental protocols and rigorous pathway visualizations to support assay development and lead optimization.

Part 1: The Electrophilic Paradigm (Nitroalkenes)

The most pharmacologically active class of nitro-containing thio compounds are not those where the nitro and thiol groups coexist statically, but where nitroalkenes (nitro-fatty acids,


-FAs)  react dynamically with cellular thiols.
Mechanism: Reversible Michael Addition

The nitro group is a potent electron-withdrawing group (EWG). When conjugated to a double bond (as in


-oleic acid), it renders the 

-carbon highly electrophilic. This facilitates a Michael addition with nucleophilic cysteine thiolates (

) on proteins or glutathione (GSH).
  • The Reaction:

    
    
    
  • Kinetic Selectivity: Unlike indiscriminate alkylating agents (e.g., iodoacetamide), nitroalkenes exhibit "soft" electrophilicity. They preferentially target "hyper-reactive" cysteines with lowered pKa values (often in basic pockets).

  • Reversibility: Crucially, this modification is reversible. The adduct can undergo

    
    -elimination, regenerating the free thiol and the nitroalkene. This allows the signal to be transient and transferable (trans-alkylation).
    
Downstream Signaling Targets

The S-nitroalkylation of specific cysteine residues triggers major anti-inflammatory and cytoprotective pathways:

Target ProteinCysteine ResiduePhysiological EffectMechanism
Keap1 Cys151, Cys273Nrf2 Activation Prevents Nrf2 ubiquitination; induces antioxidant response elements (ARE).
NF-

B (p65)
Cys38Inhibition Prevents DNA binding of the p65 subunit; suppresses cytokine production.
STING Cys88/91Inhibition Blocks palmitoylation required for STING activation; reduces Type I IFN response.[1]
PPAR

Cys285Activation Acts as a partial agonist; improves insulin sensitivity.
Visualization: The Nitro-Thio Signaling Axis

NitroThioPathways cluster_0 Electrophilic Pathway (Nitroalkenes) cluster_1 NO Donor Pathway (S-Nitrosothiols) NO2_FA Nitro-Fatty Acid (Electrophile) Michael_Adduct S-Nitroalkyl Adduct NO2_FA->Michael_Adduct Michael Addition (Reversible) Cys_Res Protein Cysteine (Nucleophile) Cys_Res->Michael_Adduct Keap1 Keap1 Modification Michael_Adduct->Keap1 Nrf2 Nrf2 Activation (Antioxidant) Keap1->Nrf2 Releases Nrf2 RSNO S-Nitrosothiol (RS-N=O) NO_Gas Nitric Oxide (NO) RSNO->NO_Gas Homolytic Cleavage / Metal Catalysis sGC Soluble Guanylyl Cyclase NO_Gas->sGC cGMP cGMP Production (Vasodilation) sGC->cGMP

Figure 1: Dual mechanism of action. Top: Nitroalkenes modify proteins via Michael addition.[2][3] Bottom: S-Nitrosothiols release NO for signaling.

Part 2: The NO Reservoir (S-Nitrosothiols)[4]

While nitroalkenes alkylate thiols, S-Nitrosothiols (RSNOs) represent a different structural class where the nitrogen is directly bonded to sulfur (


). These compounds act as physiological reservoirs of nitric oxide.
Mechanism: Trans-nitrosylation and Decomposition
  • Trans-nitrosylation: The nitroso group can be transferred from a low-molecular-weight thiol (like GSNO) to a protein cysteine:

    
    
    
  • Decomposition: In the presence of transition metals (

    
    , 
    
    
    
    ) or ascorbate, the S-N bond cleaves to release free NO radical (
    
    
    ), which then activates soluble Guanylyl Cyclase (sGC).

Part 3: Experimental Protocols (Self-Validating Systems)

To rigorously investigate these mechanisms, researchers must use protocols that distinguish between simple oxidation (disulfides) and specific nitro-thio modifications.

Protocol A: Biotin Switch Technique (BST)

Purpose: Detection of S-nitrosylated (SNO) proteins.[4][5] Validation Principle: The assay relies on the specific reduction of SNO bonds by ascorbate, which does not reduce disulfides.

Reagents:

  • Blocking Buffer: HEN Buffer (250 mM HEPES, 1 mM EDTA, 0.1 mM Neocuproine) + 2.5% SDS + 20 mM MMTS (Methyl methanethiosulfonate).

  • Labeling Buffer: HEN Buffer + 1% SDS + 1 mM Biotin-HPDP + 1 mM Sodium Ascorbate.

Step-by-Step Workflow:

  • Block Free Thiols: Incubate lysate with MMTS at

    
     for 20 mins.
    
    • Control: This step is critical.[5] Incomplete blocking leads to false positives.

  • Acetone Precipitation: Precipitate proteins to remove excess MMTS. Wash pellet 3x with 70% acetone.

  • Selective Reduction & Labeling: Resuspend pellet in Labeling Buffer.

    • Mechanism:[1][2][4][5][6][7][8] Ascorbate reduces

      
       to 
      
      
      
      .[4] Biotin-HPDP immediately reacts with the newly formed
      
      
      .
    • Negative Control: Run a parallel sample without ascorbate . If a signal appears here, blocking was insufficient.

  • Detection: Western blot using Streptavidin-HRP or anti-biotin antibody.

Protocol B: Kinetic Analysis of Michael Addition

Purpose: Quantify the reactivity of a nitro-compound with thiols (e.g., determining if a new drug candidate is a Michael acceptor).

  • Setup: Prepare 50

    
    M of the nitro-compound in phosphate buffer (pH 7.4).
    
  • Reaction: Add excess Glutathione (GSH) or Cysteine (e.g., 500

    
    M).
    
  • Measurement: Monitor UV-Vis absorbance decay of the nitroalkene characteristic peak (typically 260–280 nm) over time.

  • Calculation: Plot

    
     vs. time. The slope represents the pseudo-first-order rate constant (
    
    
    
    ).
    • Validation: The reaction rate should increase at higher pH (dependence on thiolate anion

      
      ).
      

Part 4: Hypoxia-Selective Activation

Nitro-containing thio compounds (specifically nitroimidazoles and nitro-heterocycles) are exploited as prodrugs in oncology.

Mechanism: The Oxygen Sensor
  • Step 1: Nitroreductases (NTRs) reduce the

    
     group to a radical anion (
    
    
    
    ).
  • Normoxia: In the presence of

    
    , the radical is rapidly re-oxidized back to 
    
    
    
    (futile cycling), producing superoxide but preventing drug activation.
  • Hypoxia: In low oxygen (tumors), the radical is further reduced to hydroxylamine (

    
    ) or amine (
    
    
    
    ).
  • Thio-Interaction: The reduced species often becomes a potent alkylating agent capable of cross-linking DNA or reacting with protein thiols to induce cytotoxicity.

Part 5: Visualization of Experimental Workflow

BiotinSwitch Start Protein Lysate (Contains S-NO and S-S) Block Step 1: Blocking Add MMTS (Blocks free -SH) Start->Block Precip Step 2: Precipitation Remove excess MMTS Block->Precip Label Step 3: Labeling Add Ascorbate + Biotin-HPDP Precip->Label Experimental Control Negative Control (No Ascorbate) Precip->Control Control Result Biotinylated Protein Ready for Western Blot Label->Result Ascorbate reduces S-NO Biotin tags new SH NoSignal No Signal (Validates Blocking) Control->NoSignal S-NO remains intact No Biotin tag

Figure 2: The Biotin Switch Technique (BST) workflow. The "No Ascorbate" control is essential for validating the specificity of S-nitrosothiol detection.

References

  • Freeman, B. A., et al. (2018). "Nitro-fatty acids are formed in response to virus infection and are potent inhibitors of STING palmitoylation and signaling."[1] Proceedings of the National Academy of Sciences (PNAS). [Link]

  • Jaffrey, S. R., & Snyder, S. H. (2001). "The biotin switch method for the detection of S-nitrosylated proteins." Science STKE. [Link]

  • Baker, P. R., et al. (2005). "Nitro-fatty acid reaction with glutathione and cysteine: Kinetic analysis of thiol alkylation by a Michael addition reaction." Journal of Biological Chemistry. [Link]

  • Forrester, M. T., et al. (2009). "Detection of Protein S-Nitrosylation with the Biotin Switch Technique." Free Radical Biology and Medicine. [Link]

  • Kühn, F. E., et al. (2021). "Discovery of a highly efficient nitroaryl group for detection of nitroreductase and imaging of hypoxic tumor cells."[9] Organic & Biomolecular Chemistry. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis protocol for [(4-Nitrobenzyl)thio]acetic acid

Application Note: High-Purity Synthesis of [(4-Nitrobenzyl)thio]acetic Acid Abstract & Application Scope [(4-Nitrobenzyl)thio]acetic acid (CAS: 6345-13-7) is a critical thioether intermediate used in the development of P...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of [(4-Nitrobenzyl)thio]acetic Acid

Abstract & Application Scope

[(4-Nitrobenzyl)thio]acetic acid (CAS: 6345-13-7) is a critical thioether intermediate used in the development of PPAR agonists (e.g., GW501516 analogs), enzyme inhibitors, and functionalized surface modifiers. Its synthesis represents a classic nucleophilic substitution (


) where the control of pH and oxidative side-reactions is paramount to yield.

This protocol details a scalable, high-yield synthesis utilizing 4-nitrobenzyl bromide and thioglycolic acid. Unlike generic procedures, this guide emphasizes the suppression of disulfide by-products and the optimization of the crystallization matrix for high-purity isolation.

Retrosynthetic Analysis & Mechanism

To design a robust protocol, we must first visualize the bond disconnections. The target molecule is assembled by forming a C-S bond between a soft nucleophile (thiolate) and an electrophilic benzyl halide.

Mechanism: The reaction proceeds via a bimolecular nucleophilic substitution (


). The base (NaOH) serves two roles:
  • Deprotonation of the carboxylic acid (pKa ~3.8) to ensure solubility.

  • Deprotonation of the thiol (pKa ~10) to generate the highly nucleophilic thiolate anion.

Graphviz Pathway Visualization:

ReactionMechanism Reactants Reactants 4-Nitrobenzyl Bromide + Thioglycolic Acid Base Base Activation (NaOH/KOH) Formation of Thiolate Anion Reactants->Base Deprotonation Transition Transition State (SN2 Attack) Base->Transition Nucleophilic Attack Product_Salt Intermediate Sodium Carboxylate Salt Transition->Product_Salt -NaBr Acidification Workup (HCl) Protonation to Free Acid Product_Salt->Acidification pH Adjustment < 2 FinalProduct Target Product [(4-Nitrobenzyl)thio]acetic acid Acidification->FinalProduct Precipitation

Figure 1: Mechanistic pathway from activation of thioglycolic acid to isolation of the free acid form.

Health, Safety, and Environment (HSE)

  • 4-Nitrobenzyl Bromide: Potent lachrymator and skin irritant. Handle only in a fume hood.

  • Thioglycolic Acid: Strong, unpleasant odor (rotten eggs). Corrosive.

  • Process Safety: The reaction is exothermic. Addition of the alkyl halide should be controlled to prevent thermal runaway.

Experimental Protocol

Materials & Stoichiometry
ReagentMW ( g/mol )Equiv.Mass/Vol (Scale)Role
Thioglycolic Acid (80%) 92.121.16.33 g (approx 5.0 mL)Nucleophile
4-Nitrobenzyl Bromide 216.031.010.8 gElectrophile
Sodium Hydroxide (NaOH) 40.002.55.0 gBase
Ethanol (95%) -Solvent100 mLSolvent
Water -Solvent50 mLCo-solvent
HCl (Conc.) -Excess~10-15 mLAcidification
Step-by-Step Procedure

Step 1: Preparation of the Thiolate Solution

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve NaOH (5.0 g) in water (50 mL).

  • Cool the solution to 0–5°C in an ice bath. Rationale: Thiols oxidize easily to disulfides in warm basic media.

  • Add Thioglycolic acid (5.0 mL) dropwise over 10 minutes. The solution may warm slightly; ensure it remains clear.

Step 2: Alkylation Reaction

  • Dissolve 4-Nitrobenzyl bromide (10.8 g) in Ethanol (100 mL). If dissolution is slow, gently warm to 30°C, then cool back to room temperature.

  • Add the ethanolic bromide solution to the aqueous thiolate solution dropwise over 30 minutes.

    • Critical Control Point: Do not dump the solid bromide directly into the base; this causes local hotspots and dimerization.

  • Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Optional: If TLC indicates unreacted bromide, heat to reflux (80°C) for 30 minutes to drive completion.

Step 3: Isolation and Workup

  • The reaction mixture will likely contain the sodium salt of the product (soluble).

  • Concentrate the mixture under reduced pressure (Rotavap) to remove most of the ethanol. Caution: Do not distill to dryness.

  • Dilute the aqueous residue with water (50 mL) and cool to 0°C.

  • Acidify carefully with concentrated HCl until pH < 2.

  • The product, [(4-Nitrobenzyl)thio]acetic acid , will precipitate as a pale yellow/off-white solid.

  • Filter the solid using a Buchner funnel and wash with cold water (3 x 20 mL) to remove inorganic salts (NaCl/NaBr).

Step 4: Purification

  • Recrystallization: Dissolve the crude solid in a minimum amount of hot Ethanol/Water (1:1 ratio).

  • Allow to cool slowly to room temperature, then refrigerate at 4°C overnight.

  • Filter the crystals and dry in a vacuum oven at 45°C for 6 hours.

Characterization & Self-Validation

To validate the synthesis, compare your analytical data against these expected parameters.

Expected NMR Data ( -DMSO)

The structure contains distinct chemical environments that provide a "fingerprint" for validation.

MoietyShift (

ppm)
MultiplicityIntegrationAssignment
Aromatic 8.15 - 8.20Doublet (

Hz)
2HProtons ortho to

Aromatic 7.60 - 7.65Doublet (

Hz)
2HProtons meta to

Benzylic 3.95Singlet2H

Acetic 3.25Singlet2H

Acid 12.0 - 13.0Broad Singlet1H

(Exchangeable)
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Oily Product Ethanol not fully removed before acidification.Re-dissolve in dilute base, strip ethanol completely, then re-acidify.
Low Yield Oxidative dimerization of thiol to disulfide.Ensure reagents are degassed or perform Step 1 under Nitrogen atmosphere.
Impurity Peaks (NMR) Disulfide byproduct (

).
Recrystallize from water; the disulfide is often more water-soluble than the target.

References

  • Chemical Identity & Properties: PubChem Compound Summary for CID 242647, [(4-Nitrobenzyl)thio]acetic acid. National Library of Medicine (US), National Center for Biotechnology Information.[Link]

  • General Synthesis Methodology: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Related PPAR Agonist Synthesis: Bioorganic & Medicinal Chemistry Letters, Vol 13, Issue 9, 2003. (Describes similar thioether linkages in GW501516 analogs).
Application

Application Note: Strategic Deprotection of the 4-Nitrobenzyl (pNB) Group

Abstract The 4-nitrobenzyl (pNB) moiety serves as a robust "safety-catch" protecting group for carboxylic acids, phosphates, and amines. Unlike simple benzyl esters, the pNB group exhibits enhanced stability toward acidi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 4-nitrobenzyl (pNB) moiety serves as a robust "safety-catch" protecting group for carboxylic acids, phosphates, and amines. Unlike simple benzyl esters, the pNB group exhibits enhanced stability toward acidic conditions and mild oxidants due to the electron-withdrawing nitro substituent. Deprotection is triggered exclusively by the reduction of the nitro group (


) to an electron-donating amino group (

), initiating a spontaneous 1,6-elimination sequence. This guide details three validated protocols for pNB removal, ranging from catalytic hydrogenation to chemoselective metal-mediated reduction, designed to preserve sensitive molecular architectures.

Mechanism of Action: The "Safety-Catch" Principle

The pNB group is chemically orthogonal to standard acid-labile groups (Boc, t-Butyl esters) and base-labile groups (Fmoc, methyl esters). Its removal relies on a specific electronic cascade.

The Fragmentation Cascade
  • Trigger: Reduction of the nitro group converts the substituent from strongly electron-withdrawing (

    
    ) to strongly electron-donating (
    
    
    
    ).
  • Fragmentation: The resulting p-aminobenzyl ester becomes electronically unstable. The lone pair on the nitrogen pushes electron density into the aromatic ring, driving a 1,6-elimination.

  • Release: This cascade expels the free carboxylic acid and generates a reactive quinone methide intermediate, which is rapidly quenched by solvent (usually water) to form p-aminobenzyl alcohol or polymerized byproducts.

Visualization: Reaction Pathway

PNB_Mechanism Substrate pNB-Ester (Stable Precursor) Reduction Reduction Step (Zn, H2, or Dithionite) Substrate->Reduction -NO2 to -NH2 Intermediate p-Amino Intermediate (Electron Rich) Reduction->Intermediate Elimination 1,6-Elimination (Fragmentation) Intermediate->Elimination Lone pair push Products Free Acid + Quinone Methide Elimination->Products Release

Figure 1: The reduction-fragmentation cascade of the pNB group. The stability of the ester is compromised only after the nitro-to-amine conversion.

Validated Deprotection Protocols

Method A: Hydrogenolysis (The Gold Standard)

Best For: Clean substrates lacking other reducible alkenes or alkynes. Mechanism:


-catalyzed reduction of 

followed by spontaneous fragmentation.

Protocol:

  • Preparation: Dissolve the pNB ester (

    
    ) in a solvent mixture of THF/MeOH (1:1, 
    
    
    
    ).
    • Note: Ethyl acetate is a viable alternative if solubility is an issue.

  • Catalyst Addition: Add

    
     (
    
    
    
    relative to substrate mass) under an inert argon atmosphere.
    • Safety: Pd/C is pyrophoric. Do not add to dry solvent; wet the catalyst with a small amount of water or toluene first if possible.

  • Hydrogenation: Purge the vessel with

    
     gas (balloon pressure is sufficient for most pNB groups). Stir vigorously at room temperature for 1–4 hours.
    
  • Monitoring: Monitor via TLC. The starting material (UV active, often yellow) will disappear. An intermediate (

    
    -amino ester) may be transiently visible before the free acid appears.
    
  • Workup: Filter the mixture through a pad of Celite to remove the catalyst. Rinse the pad with MeOH. Concentrate the filtrate to obtain the crude acid.

Method B: Zinc/Acetic Acid (The Chemoselective Alternative)

Best For: Substrates containing alkenes (which would be reduced by


) or sulfur (which poisons Pd catalysts).
Mechanism:  Single-electron transfer (SET) reduction of the nitro group.

Protocol:

  • Activation (Optional but Recommended): Wash Zinc dust (

    
    ) with 
    
    
    
    , then water, then acetone, and dry under vacuum. This removes the oxide layer for faster kinetics.
  • Reaction Setup: Dissolve the pNB ester (

    
    ) in Glacial Acetic Acid (
    
    
    
    ).
    • Alternative: For acid-sensitive substrates, use THF/Water (3:1) with Ammonium Chloride (

      
      ) as the proton source.
      
  • Reduction: Cool the solution to

    
     (reaction is exothermic). Add Activated Zinc Dust (
    
    
    
    ) portion-wise.
  • Agitation: Allow the mixture to warm to room temperature and stir for 1–3 hours.

  • Workup:

    • Filter off excess Zinc through Celite.

    • Concentrate the filtrate to remove most acetic acid.

    • Crucial Step: Dilute with EtOAc and wash with

      
       (to remove zinc salts and 
      
      
      
      -aminobenzyl alcohol byproducts) followed by Brine.
Method C: Sodium Dithionite (The Mild/Neutral Method)

Best For: Highly sensitive substrates (e.g., beta-lactams, complex peptides) where neutral pH is required. Mechanism: Nucleophilic reduction by the dithionite anion (


).

Protocol:

  • Buffer Preparation: Prepare a

    
     Phosphate Buffer (pH 7.0–7.5).
    
  • Reaction Setup: Dissolve the pNB ester (

    
    ) in THF (
    
    
    
    ). Add the Phosphate Buffer (
    
    
    ).
  • Reagent Addition: Add Sodium Dithionite (

    
    , 
    
    
    
    ) in a single portion.
  • Conditions: Stir vigorously at room temperature. The reaction is heterogeneous; vigorous stirring is critical for phase transfer.

    • Optimization: Heating to

      
       can accelerate sluggish reactions.
      
  • Workup:

    • Dilute with water and extract with EtOAc.

    • The aqueous phase will retain the inorganic sulfur byproducts.

    • The organic phase contains the product and the quinone methide byproduct (which often polymerizes). Purification by column chromatography is usually required.

Comparative Decision Matrix

FeatureMethod A: HydrogenolysisMethod B: Zinc/AcidMethod C: Sodium Dithionite
Reagents



pH Conditions NeutralAcidicNeutral (Buffered)
Alkene Tolerance Poor (Reduces olefins)Excellent Excellent
Sulfur Tolerance Poor (Poisons Catalyst)Good Excellent
Cost Moderate (Pd is expensive)LowLow
Cleanup Simple FiltrationExtraction requiredExtraction + Chromatography
Decision Tree for Method Selection

Method_Selection Start Substrate Analysis Q1 Contains Alkenes/Alkynes? Start->Q1 Q2 Contains Sulfur/Thiol? Q1->Q2 No Q3 Acid Sensitive? Q1->Q3 Yes MethodA Use Hydrogenolysis (H2, Pd/C) Q2->MethodA No MethodB Use Zinc / Acetic Acid Q2->MethodB Yes Q3->MethodB No MethodC Use Sodium Dithionite (Neutral pH) Q3->MethodC Yes

Figure 2: Logic flow for selecting the optimal deprotection strategy based on substrate functionality.

Troubleshooting & Optimization

  • Incomplete Reaction: If the reaction stalls at the

    
    -amino ester intermediate (observable by MS or TLC), the elimination step is rate-limiting.
    
    • Solution: Gently heat the reaction (

      
      ) to drive the fragmentation.
      
  • Emulsions (Zn Method): Zinc salts can form stubborn emulsions during extraction.

    • Solution: Add a small amount of EDTA or Rochelle's salt during the aqueous workup to chelate zinc ions, or filter the biphasic mixture through Celite before separation.

  • Byproduct Removal: The quinone methide byproduct can polymerize into a brown tar.

    • Solution: If the product is an acid, perform a basic extraction (extract product into

      
      , wash organics, then acidify aqueous layer and re-extract) to leave the neutral polymer tar in the organic waste.
      

References

  • Greene's Protective Groups in Organic Synthesis , 5th Ed. Wuts, P.G.M. John Wiley & Sons, 2014 . (The definitive guide on protective group stability and removal).

  • Mild, Selective Deprotection of pNB Esters. Journal of Organic Chemistry. Guibé-Jampel, E., Wakselman, M. (1982). "Cleavage of p-nitrobenzyl esters by sodium dithionite." (Detailed kinetics of the dithionite method).

  • Zinc-Mediated Deprotection Strategies. Tetrahedron Letters. Just, G., Grozinger, K. (1974). "Synthesis of beta-lactam antibiotics." (Classic application of Zn/AcOH for sensitive beta-lactam substrates).

  • Orthogonality of pNB Groups. Chemical Reviews. Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1] (Review covering the stability profile of pNB vs other benzyl esters).

Sources

Method

Application Note: Optimized Synthesis and Characterization of [(4-Nitrobenzyl)thio]acetic Acid Scaffolds

Executive Summary & Biological Relevance [(4-Nitrobenzyl)thio]acetic acid is a pivotal organosulfur intermediate used in the synthesis of complex pharmaceutical agents. Its structural motif—a nitro-aromatic ring linked v...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Biological Relevance

[(4-Nitrobenzyl)thio]acetic acid is a pivotal organosulfur intermediate used in the synthesis of complex pharmaceutical agents. Its structural motif—a nitro-aromatic ring linked via a thioether spacer to a carboxylic acid—serves as a versatile pharmacophore in Medicinal Chemistry .

Key Applications:

  • Fragment-Based Drug Design (FBDD): The scaffold mimics the cysteinyl-glycine moieties found in peptidomimetics.

  • Enzyme Inhibition: Derivatives structurally resemble S-(4-nitrobenzyl)-6-thioinosine (NBMPR), a potent inhibitor of equilibrative nucleoside transporters (ENT1), making this acid a critical precursor for exploring similar transport inhibitors [1, 2].

  • Antimicrobial Research: Thioacetic acid derivatives are actively screened for activity against drug-resistant Gram-negative bacteria, functioning as "warheads" that target bacterial membrane proteins [3].

This application note details a robust, scalable protocol for synthesizing [(4-Nitrobenzyl)thio]acetic acid via nucleophilic substitution, emphasizing yield optimization and purity profiles suitable for downstream coupling reactions.

Reaction Mechanism & Critical Process Parameters (CPPs)

Mechanistic Pathway

The synthesis proceeds via a classical S_N2 nucleophilic substitution .

  • Activation: Thioglycolic acid (mercaptoacetic acid) is deprotonated by a base (NaOH or KOH) to generate the highly nucleophilic dianion (carboxylate and thiolate).

  • Attack: The thiolate anion attacks the benzylic carbon of 4-nitrobenzyl bromide.

  • Displacement: Bromide is displaced as the leaving group.

  • Workup: Acidification protonates the carboxylate, precipitating the target acid.

Reaction Logic Diagram

ReactionMechanism Reactant1 Thioglycolic Acid (HS-CH2-COOH) Base Base (NaOH) Deprotonation Reactant1->Base Activation Intermediate Dianion Species (-S-CH2-COO-) Base->Intermediate Thiolate Formation Transition S_N2 Transition State Intermediate->Transition Nucleophilic Attack Reactant2 4-Nitrobenzyl Bromide (Electrophile) Reactant2->Transition Product [(4-Nitrobenzyl)thio]acetic Acid (Precipitate) Transition->Product Acidification (HCl)

Figure 1: Mechanistic pathway for the thio-alkylation of 4-nitrobenzyl bromide.

Experimental Protocol

Safety Considerations (HSE)
  • 4-Nitrobenzyl Bromide: A potent lachrymator and skin irritant. All weighing and transfers must occur within a certified fume hood.

  • Thioglycolic Acid: Foul odor (rotten eggs) and corrosive. Double-gloving recommended.

Materials & Stoichiometry
ReagentMW ( g/mol )Equiv.Quantity (10 mmol Scale)Role
4-Nitrobenzyl bromide 216.031.02.16 gElectrophile
Thioglycolic acid 92.121.11.01 g (~0.76 mL)Nucleophile
Sodium Hydroxide (NaOH) 40.002.51.00 gBase (Dianion formation)
Ethanol (95%) -Solvent20 mLSolvent
Water (Deionized) -Solvent10 mLCo-solvent
HCl (Conc.) -Excess~3-5 mLAcidification (pH < 2)
Step-by-Step Methodology

Phase 1: Nucleophile Generation

  • Dissolve NaOH (1.0 g) in water (10 mL) in a 100 mL Round Bottom Flask (RBF).

  • Cool the solution to 0–5°C using an ice bath.

  • Add Thioglycolic acid (1.01 g) dropwise. Note: The reaction is exothermic; maintain temperature <10°C to prevent thiol oxidation.

Phase 2: Coupling Reaction 4. Dissolve 4-Nitrobenzyl bromide (2.16 g) in Ethanol (20 mL). Ensure complete dissolution (mild heating may be required). 5. Add the bromide solution dropwise to the thiolate mixture over 15 minutes with vigorous stirring. 6. Remove the ice bath and allow the mixture to warm to Room Temperature (RT). 7. Reflux: Heat the reaction mixture to reflux (approx. 80°C) for 2–3 hours.

  • QC Check: Monitor reaction progress via TLC (Mobile Phase: Hexane/Ethyl Acetate 1:1). The starting bromide spot should disappear.

Phase 3: Workup & Purification [1] 8. Cool the reaction mixture to RT. 9. Acidification: Slowly add concentrated HCl dropwise while stirring until pH reaches ~2.0.

  • Observation: A thick, pale yellow/white precipitate will form immediately.
  • Filtration: Filter the solid under vacuum using a Buchner funnel. Wash the cake with cold water (2 x 10 mL) to remove inorganic salts (NaBr, NaCl).
  • Recrystallization:
  • Transfer the crude solid to a clean flask.
  • Recrystallize from hot Ethanol (or Ethanol/Water 8:2).
  • Allow to cool slowly to RT, then refrigerate to maximize yield.
  • Drying: Dry the crystals in a vacuum oven at 45°C for 6 hours.

Characterization & Quality Control

To ensure the "Trustworthiness" of the synthesized scaffold, the following spectral data must be verified.

Physical Properties[2]
  • Appearance: Pale yellow crystalline solid.

  • Melting Point (MP): 102–104°C (Literature range: 102–105°C) [4].

  • Yield: Typical isolated yields range from 75% to 85%.

Spectroscopic Validation (Expected Data)
TechniqueDiagnostic SignalInterpretation
1H-NMR (DMSO-d6)

12.5 (br s, 1H)
Carboxylic Acid (-COOH )

8.18 (d, 2H, J=8.5 Hz)
Aromatic Protons (Ortho to NO2)

7.60 (d, 2H, J=8.5 Hz)
Aromatic Protons (Meta to NO2)

3.95 (s, 2H)
Benzylic Protons (Ar-CH 2-S)

3.20 (s, 2H)
Acetate Protons (S-CH 2-COOH)
IR (KBr) 1700-1725 cm⁻¹C=O Stretch (Carboxylic Acid)
1520 & 1350 cm⁻¹N-O Stretch (Nitro group)

Workflow Visualization

ExperimentalWorkflow Start Start: Reagent Prep Mix Mix Thiol + NaOH (0-5°C, Water) Start->Mix Add Add 4-Nitrobenzyl Bromide (in Ethanol) Mix->Add Reflux Reflux (80°C, 3h) S_N2 Reaction Add->Reflux Acidify Acidify with HCl (pH 2) Precipitation Reflux->Acidify Filter Vacuum Filtration Wash with Cold Water Acidify->Filter Recryst Recrystallization (Solvent: Ethanol) Filter->Recryst Final Final Product [(4-Nitrobenzyl)thio]acetic acid Recryst->Final

Figure 2: Step-by-step experimental workflow for the synthesis process.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Oiling Out Product precipitates as oil instead of solid.The solvent mixture is too rich in water or cooling was too rapid. Re-dissolve in hot ethanol and add water dropwise until turbid, then cool slowly.
Low Yield Incomplete reaction or oxidation of thiol.Ensure the thiol is fresh. Perform the reaction under a nitrogen atmosphere (inert gas blanket) to prevent disulfide dimer formation.
Impurity (Disulfide) Oxidation of thioglycolic acid.[2]Wash the crude solid with non-polar solvent (Hexane) or recrystallize. Check reagent purity before starting.

References

  • PubChem Compound Summary. (2025). [(4-Nitrobenzyl)thio]acetic acid - CID 80463. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2020). Inhibition of Nucleoside Transport by New Analogues of 4-Nitrobenzylthioinosine.[3][Link]

  • Frontiers in Microbiology. (2021). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria.[4][Link]

Sources

Application

Application Note: [(4-Nitrobenzyl)thio]acetic Acid in Thiodisaccharide &amp; S-Glycoconjugate Synthesis

This Application Note is designed for research scientists and drug development professionals specializing in carbohydrate chemistry and glycomimetics. It focuses on the strategic application of [(4-Nitrobenzyl)thio]aceti...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and drug development professionals specializing in carbohydrate chemistry and glycomimetics. It focuses on the strategic application of [(4-Nitrobenzyl)thio]acetic acid and its structural analogs as latent sulfur nucleophiles in the synthesis of thiodisaccharides and S-linked glycoconjugates.

Introduction & Mechanistic Rationale

Thiodisaccharides (S-glycosides) are hydrolytically stable isosteres of O-glycosides, serving as critical tools for inhibiting glycosidases and probing carbohydrate-protein interactions. The synthesis of the interglycosidic C–S–C bond requires precise control over sulfur nucleophilicity and stereoselectivity.

[(4-Nitrobenzyl)thio]acetic acid (CAS: 6345-13-7) represents a specialized class of "masked" thiol equivalents . In this context, the 4-nitrobenzyl (PNB) moiety functions as a robust protecting group for the sulfur atom, while the acetic acid tail serves as a functional linker (aglycone) or a precursor for further conjugation.

Core Chemical Logic[1]
  • Latent Nucleophilicity: Free thiols (e.g., mercaptoacetic acid) are prone to rapid oxidation (disulfide formation). The PNB group locks the sulfur in a stable thioether state until activation.

  • Orthogonality: The PNB group is stable to acidic and mild basic conditions often used in glycosylation, but can be selectively cleaved (reductively) to reveal the reactive thiolate.

  • Linker Utility: In S-glycoconjugate synthesis, this reagent introduces a carboxymethylthio (

    
    ) motif, mimicking the charge profile of sialic acids or providing a handle for peptide coupling.
    

Experimental Design: The PNB-Protection Strategy

The synthesis of thiodisaccharides using PNB-protected precursors generally follows a Convergent Nucleophilic Substitution pathway.

Key Reagents & Roles[2][3][4]
ReagentRoleMechanistic Function
[(4-Nitrobenzyl)thio]acetic acid Latent Thiol Source Precursor for in situ generation of mercaptoacetic acid or S-carboxymethyl transfer.
Glycosyl Halide (e.g., Acetobromo-glucose)Electrophile Provides the anomeric carbon for

substitution.
Sodium Methoxide (NaOMe) Base / Activator Used for deacetylation (if sugar is protected) or generating the thiolate (post-PNB removal).
Zinc / Acetic Acid Deprotection Agent Reductive cleavage of the PNB group to release the free thiol.
HMPT / DMF Solvent Polar aprotic solvents to enhance nucleophilicity of the thiolate.

Detailed Protocol: Synthesis of S-Carboxymethyl Glycosides

This protocol describes the synthesis of a "thiodisaccharide mimetic" (S-carboxymethyl glycoside) using the PNB-protected precursor. This specific derivative is often used to couple sugars to proteins or surfaces.

Phase A: Preparation of the Reactive Thiolate (PNB Cleavage)

Note: This step is performed immediately prior to coupling to prevent disulfide formation.

  • Dissolution: Dissolve 1.0 equivalent of [(4-Nitrobenzyl)thio]acetic acid in glacial acetic acid (0.5 M concentration).

  • Reduction: Add activated Zinc dust (10 equivalents) to the solution. Stir vigorously at room temperature for 2-4 hours.

    • Checkpoint: Monitor by TLC for the disappearance of the UV-active PNB starting material.

  • Filtration: Filter the mixture through a Celite pad to remove zinc. Wash with ethyl acetate.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain crude Mercaptoacetic acid (Thioglycolic acid).

    • Critical: Proceed immediately to Phase B to avoid oxidation.

Phase B: S-Glycosylation ( Displacement)
  • Activation: Dissolve the freshly prepared mercaptoacetic acid (1.2 equiv) in anhydrous DMF under Nitrogen.

  • Thiolate Generation: Add Cesium Carbonate (

    
    , 2.0 equiv) or Sodium Hydride (NaH) at 0°C. Stir for 15 minutes.
    
    • Why: The carboxylate and the thiol will both be deprotonated. The thiolate is the softer, more potent nucleophile for the soft anomeric center.

  • Coupling: Dropwise add a solution of Acetobromoglucose (1.0 equiv) in DMF.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours.

  • Quenching: Quench with saturated

    
     solution.
    
  • Extraction: Extract with Ethyl Acetate (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    .
  • Purification: Purify via silica gel flash chromatography (Hexane/EtOAc gradient).

Yield Expectation: 60–80% of the S-carboxymethylated sugar.

Synthesis of Thio-Linked Disaccharides (Sugar-S-Sugar)

If the goal is to link two sugar rings (true thiodisaccharide) using PNB chemistry:

  • Donor Synthesis: Start with a 1-Thio-sugar protected with PNB (prepared by reacting glycosyl halide with 4-nitrobenzyl mercaptan).

  • Deprotection: Cleave the PNB group (Zn/AcOH or photolysis) to reveal the 1-Thio-sugar .

  • Coupling: React the 1-Thio-sugar with a Glycosyl Halide (acceptor) or Triflate in the presence of a mild base (e.g.,

    
    ).
    

Pathway Visualization

The following diagram illustrates the workflow for converting the PNB-protected precursor into a functionalized thiodisaccharide mimetic.

ThiodisaccharideSynthesis PNB_Reagent [(4-Nitrobenzyl)thio]acetic acid (Latent Thiol) Reduction Reductive Cleavage (Zn / AcOH) PNB_Reagent->Reduction Deprotection Thiol Mercaptoacetic Acid (Reactive Nucleophile) Reduction->Thiol Releases Base Base Activation (Cs2CO3 / DMF) Thiol->Base + Base Glycosyl_Halide Glycosyl Bromide (Electrophile) Product S-Carboxymethyl Thiodisaccharide Mimetic Glycosyl_Halide->Product SN2 Attack Thiolate Thiolate Anion Base->Thiolate Activation Thiolate->Product Coupling

Figure 1: Reaction pathway for the generation of S-linked glycoconjugates from PNB-protected precursors.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Disulfide formation (oxidation of thiol).Degas all solvents with Argon. Perform PNB cleavage and coupling in "one-pot" if possible.
Anomeric Mixtures

character due to solvent polarity.
Use non-polar solvents (DCM) if solubility permits, or lower temperature (-20°C) to favor

inversion (

-selectivity).
Incomplete PNB Cleavage Passivated Zinc surface.Activate Zinc dust with dilute HCl, wash with water/acetone/ether, and dry before use.
Side Reactions Esterification of the carboxyl group.Ensure the base equivalents account for the carboxylic acid proton (

equiv base).

References

  • Witczak, Z. J. (1999). Thio-sugars: Biological relevance and synthesis. Current Medicinal Chemistry.

  • Paz, J. L., et al. (2019). Synthesis of Thiodisaccharides and Their Evaluation as Glycosidase Inhibitors. European Journal of Organic Chemistry.

  • Floyd, N., et al. (2009). The synthesis of S-linked glycosyl amino acids. Organic & Biomolecular Chemistry.

  • Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. (Specifically: Protection for the Thiol Group).

Method

Application Note: Handling and Storage of [(4-Nitrobenzyl)thio]acetic Acid

Abstract This technical guide provides a comprehensive protocol for the handling, storage, and experimental preparation of [(4-Nitrobenzyl)thio]acetic acid . Unlike simple carboxylic acids, this compound contains a thioe...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive protocol for the handling, storage, and experimental preparation of [(4-Nitrobenzyl)thio]acetic acid . Unlike simple carboxylic acids, this compound contains a thioether (sulfide) linkage susceptible to oxidative degradation and a nitro-aromatic moiety sensitive to photolytic stress. This document outlines evidence-based procedures to maintain compound integrity, minimize degradation (sulfoxide formation), and ensure reproducibility in drug development and synthetic applications.

Chemical Identity & Properties

Before handling, researchers must distinguish this compound from the volatile and noxious thioacetic acid (CAS 507-09-5). The target compound is a solid, substituted carboxylic acid derivative.

PropertySpecification
IUPAC Name 2-[(4-nitrophenyl)methylsulfanyl]acetic acid
Molecular Formula

Molecular Weight 227.24 g/mol
Physical State Solid (Crystalline powder)
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in water (acidic pH); Soluble in alkaline aqueous buffers (

)
pKa (Predicted) ~3.5 - 4.0 (Carboxylic acid)

HSE Profile & Safety Assessment

Core Hazard: While less volatile than low-molecular-weight thiols, the thioether linkage and nitro group present specific risks.

  • Toxicity: Nitroaromatics are potential mutagens and can induce methemoglobinemia upon high exposure. Treat as a potential toxin.

  • Irritation: The free carboxylic acid moiety is an irritant to mucous membranes, eyes, and skin.

  • Sensitization: Thio-compounds often carry a risk of skin sensitization.

Required PPE:

  • Respiratory: N95/P2 particulate respirator or work within a certified chemical fume hood (essential for weighing powders).

  • Dermal: Nitrile gloves (0.11 mm minimum thickness). Double-gloving recommended for stock solution preparation in DMSO.

  • Ocular: Chemical splash goggles.

Storage & Stability Protocols

The Degradation Mechanism

The primary instability arises from the thioether (sulfide) linkage , which is prone to oxidation by atmospheric oxygen, a process catalyzed by light and trace metals. This converts the active sulfide into the inactive (and more polar) sulfoxide and eventually the sulfone .

Figure 1: Oxidative Degradation Pathway The following diagram illustrates the stepwise oxidation risk that storage protocols must prevent.

OxidationPathway Sulfide Target Compound (Sulfide) Sulfoxide Impurity A (Sulfoxide) Sulfide->Sulfoxide Slow Oxidation Oxidant O2 / Light / Peroxides Oxidant->Sulfoxide Sulfone Impurity B (Sulfone) Sulfoxide->Sulfone Strong Oxidation

Caption: Stepwise oxidation of the thioether linkage. Storage under inert gas prevents the initial conversion to sulfoxide.

Storage Protocol (Solid State)
  • Temperature: Store at 2–8°C for short-term (<1 month) or -20°C for long-term (>1 month).

  • Atmosphere: Hygroscopic and oxidation-sensitive. Store under Argon or Nitrogen headspace. Cap vials tightly and seal with Parafilm.

  • Light: Amber vials are mandatory. The nitrobenzyl group absorbs UV/blue light, leading to gradual browning (photodecomposition).

Storage Protocol (Solution State)
  • Solvent Choice: DMSO or DMF are preferred for high-concentration stocks (10–50 mM).

  • Shelf Life:

    • Room Temp: Use within 4 hours.

    • -20°C: Stable for ~1 month if freeze-thaw cycles are minimized.

    • Aqueous Buffers: Unstable. Prepare fresh. The acidic proton can catalyze auto-oxidation or decarboxylation over extended periods in water.

Handling & Solubilization Workflow

Stock Solution Preparation

Objective: Create a 10 mM Stock Solution in DMSO.

  • Calculate: For 10 mL of 10 mM stock, weigh 22.7 mg of solid.

  • Weighing: Weigh in a fume hood to avoid dust inhalation. Use an anti-static gun if the powder is static-prone.

  • Dissolution: Add 10 mL of anhydrous DMSO. Vortex for 30 seconds.

    • Note: If the solution appears cloudy, sonicate for 2 minutes at room temperature.

  • Verification: Inspect for clarity. Any precipitate indicates incomplete solubilization or impurities.

Application Logic (Decision Tree)

Use the following logic to determine the correct handling procedure based on your experimental needs.

HandlingLogic Start Start: Solid Compound Weigh Weigh in Fume Hood Start->Weigh SolventCheck Select Solvent Weigh->SolventCheck DMSO DMSO/DMF (Stock Solution) SolventCheck->DMSO High Conc. Water Aqueous Buffer SolventCheck->Water Direct Assay StockStore Store at -20°C (Amber Vial) DMSO->StockStore DirectUse Adjust pH > 7.0 Use Immediately Water->DirectUse

Caption: Workflow for solvent selection. Aqueous solutions require immediate use and pH adjustment to ensure solubility.

Experimental Protocols

Solubility Verification (Self-Validating Step)

Before committing the compound to a high-value assay (e.g., enzyme inhibition or cell treatment), validate the stock quality.

Protocol:

  • Dilute 10 µL of 10 mM DMSO stock into 990 µL of PBS (pH 7.4).

  • Measure Absorbance at 280 nm and 350 nm (Nitrobenzyl absorption).

  • Criteria: The solution should be clear. If absorbance at 600 nm (turbidity) is >0.05, precipitation has occurred.

    • Troubleshooting: If precipitation occurs, lower the working concentration or add a surfactant (e.g., 0.01% Tween-20).

Chemical Compatibility
  • Compatible:

    • Reducing agents (DTT, TCEP) – Recommended to prevent disulfide formation if thiols are present in the assay, though this compound itself is a thioether.

    • Non-ionic detergents (Triton X-100).

  • Incompatible:

    • Strong Oxidizers: Hydrogen peroxide, bleach, permanganate (destroys thioether).

    • Strong Bases (>pH 12): Risk of deprotonating the alpha-carbon or degrading the nitro group.

Waste Disposal

  • Classification: Hazardous Chemical Waste (Sulfur-containing organic).

  • Procedure: Do not pour down the drain. Collect in a dedicated "Halogen-free Organic Solvent" waste container (if dissolved in DMSO) or "Solid Hazardous Waste" (if powder).

  • Decontamination: For spills, treat with dilute bleach (10%) to oxidize the sulfide residues (reducing odor and reactivity) before absorbing with paper towels.

References

  • PubChem. [(4-Nitrobenzyl)thio]acetic acid - Compound Summary.[1] National Library of Medicine. Available at: [Link]

  • ScienceDirect. Oxidation of sulfides to sulfoxides and sulfones: A Guide. Available at: [Link]

Sources

Application

Creating novel crystalline phases with (benzylthio)acetic acid.

Application Note: Strategic Crystal Engineering with (Benzylthio)acetic Acid Part 1: Core Directive & Introduction (Benzylthio)acetic acid (BTA) is not merely a carboxylic acid; it is a conformational chameleon. For rese...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Crystal Engineering with (Benzylthio)acetic Acid

Part 1: Core Directive & Introduction

(Benzylthio)acetic acid (BTA) is not merely a carboxylic acid; it is a conformational chameleon. For researchers in drug delivery and materials science, BTA represents a high-value "co-former" and ligand due to the unique flexibility of its thioether (–S–) linkage.

Unlike rigid aromatic acids (e.g., benzoic acid), BTA possesses a "hinge" at the sulfur atom. This allows the molecule to adopt widely varying torsion angles (


) in response to steric demands or metal coordination geometries. This guide details the protocols for exploiting this flexibility to generate novel cocrystals (for solubility enhancement) and coordination polymers (for luminescent materials).

Part 2: The Mechanistic Basis (Expertise & Logic)

To successfully engineer crystals with BTA, one must understand the Conformational Landscape .

1. The Thioether Hinge: The critical structural feature is the


 torsion angle.
  • Planar Conformation: Often observed in homodimers where BTA molecules self-associate via carboxylic acid synthons (

    
     motif).
    
  • Twisted Conformation: Observed when BTA acts as a ligand in Lanthanide Coordination Polymers (Ln-CPs) or in cocrystals with bulky bases. The sulfur atom allows the acetic acid "tail" to rotate out of the benzyl plane, accommodating high coordination numbers (CN=8 or 9) typical of Lanthanide ions.

2. Supramolecular Synthons:

  • Homosynthon: Carboxylic acid

    
     Carboxylic acid (Acid-Acid dimer). This is the baseline competition you must disrupt.
    
  • Heterosynthon: Carboxylic acid

    
     Pyridine/Amine. This is the target for cocrystallization.[1][2][3] The 
    
    
    
    rule is critical here:
    • If

      
      : Cocrystal likely.
      
    • If

      
      : Salt likely.
      
    • BTA Specifics: With a

      
       of approx. 3.7, BTA forms robust cocrystals with weak bases like aminopyrimidines.
      
Visualizing the Conformational Logic

BTA_Conformation BTA (Benzylthio)acetic Acid (BTA) [Flexible Thioether Linker] Environment Crystallization Environment BTA->Environment Subject to Path_Homo Homosynthon Dominance (Self-Association) Environment->Path_Homo Non-polar Solvents Path_Hetero Heterosynthon Dominance (Cocrystallization) Environment->Path_Hetero Presence of N-Base Path_Metal Metal Coordination (Lanthanide Binding) Environment->Path_Metal Presence of Ln(III) Struct_Planar Planar Conformation (Low Steric Bulk) Path_Homo->Struct_Planar Maximizes Pi-Pi Stacking Struct_Twisted Twisted Conformation (High Steric/Coordination Demand) Path_Hetero->Struct_Twisted Adapts to Co-former Path_Metal->Struct_Twisted Chelation Geometry Result_Dimer Stable Acid Dimer (Standard Polymorph) Struct_Planar->Result_Dimer Result_Cocrystal Novel Cocrystal Phase (Solubility Modified) Struct_Twisted->Result_Cocrystal Result_MOF Coordination Polymer (Luminescent/Porous) Struct_Twisted->Result_MOF

Figure 1: The conformational decision tree of BTA driven by environmental factors.

Part 3: Experimental Protocols

Protocol A: Liquid-Assisted Grinding (LAG) for Cocrystal Screening

Use this for rapid screening of BTA with pharmaceutical co-formers (e.g., nicotinamide, caffeine, aminopyrimidines).

Materials:

  • BTA (purity >98%)

  • Co-former (e.g., 2-aminopyrimidine)[4][5][6]

  • Solvent: Methanol or Ethanol (trace amounts)

  • Equipment: Retsch MM400 Mixer Mill or Agate Mortar

Step-by-Step:

  • Stoichiometry: Weigh equimolar amounts (1:1) of BTA and the co-former.[4][5][7] Note: Also screen 1:2 and 2:1 ratios if the co-former has multiple hydrogen bond acceptors.

  • Pre-mix: Gently mix powders in a 2mL Eppendorf tube or steel jar.

  • Solvent Addition: Add solvent (

    
     of total solid).
    
    • Why? The solvent acts as a catalyst, increasing molecular mobility at the solid interface without dissolving the bulk, promoting the conversion to the thermodynamically stable cocrystal phase.

  • Grinding: Grind at 25-30 Hz for 20-30 minutes.

  • Analysis: Immediately analyze via PXRD. Look for new peaks not present in the starting materials.

Validation Check:

  • If the resulting PXRD pattern is a linear superposition of BTA and Co-former, the experiment failed (physical mixture).

  • If new peaks appear (often at lower

    
    ), a new phase is formed.
    
Protocol B: Gel Diffusion for Lanthanide Coordination Polymers

Use this to grow high-quality single crystals of Ln-BTA complexes (e.g., Eu-BTA, Tb-BTA) for luminescence studies.

Logic: Direct mixing often yields microcrystalline powders due to rapid precipitation. Gel diffusion slows the transport of ions, allowing the flexible BTA ligand to organize around the metal center in its preferred "twisted" geometry.

Materials:

  • Lanthanide Nitrate:

    
     (Eu, Tb, or Gd)
    
  • BTA[4][5]

  • Sodium Metasilicate (

    
    ) or Agarose
    
  • Acetic Acid (1M) for pH adjustment

Step-by-Step:

  • Gel Preparation: Dissolve sodium metasilicate in deionized water to create a density of 1.04 g/mL. Adjust pH to 6.0–6.5 using 1M acetic acid.

    • Critical: If pH is too low, the gel sets too fast. If too high, Lanthanide hydroxides precipitate.

  • Ligand Incorporation: Dissolve BTA in a minimum amount of ethanol/water and mix into the liquid gel solution before it sets.

  • Setting: Pour the mixture into a U-tube or test tube and allow it to set (24-48 hours).

  • Metal Layering: Carefully layer an aqueous solution of

    
     (0.1 M) on top of the set gel.
    
  • Growth: Seal the tube with Parafilm. Store in a dark, vibration-free zone at 20°C.

  • Harvest: Crystals will appear at the gel interface or within the gel matrix over 2–4 weeks.

Part 4: Data Presentation & Visualization

Experimental Workflow Diagram

Cocrystal_Workflow Input Input Materials (BTA + Co-former) Process_LAG Liquid Assisted Grinding (Screening) Input->Process_LAG High Throughput Process_Soln Slow Evaporation (Single Crystal Growth) Input->Process_Soln High Quality Check_PXRD PXRD Analysis (Fingerprinting) Process_LAG->Check_PXRD Process_Soln->Check_PXRD Decision New Peaks? Check_PXRD->Decision Outcome_Fail Physical Mixture (Retry Solvent/Ratio) Decision->Outcome_Fail No Outcome_Success Novel Phase (Scale Up) Decision->Outcome_Success Yes Characterize Full Characterization (DSC, SC-XRD) Outcome_Success->Characterize

Figure 2: Workflow for screening and validating novel BTA crystalline phases.

Summary of Key Structural Motifs
Interaction TypeSynthon DescriptionOccurrenceStability
Homosynthon Acid-Acid Dimer (

)
Pure BTA, Non-polar solventsModerate
Heterosynthon Acid-Pyridine (

)
BTA + AminopyrimidinesHigh
Coordination Carboxylate-Ln(III) (Chelating/Bridging)Ln-CPs (Eu, Tb)High (Thermal)
Weak Interaction

(Thioether)
Packing stabilizationLow (Auxiliary)

Part 5: References

  • Sienkiewicz-Gromiuk, J., & Drzewiecka-Antonik, A. (2023).[5] "Neutral and Ionic Form of (Benzylthio)acetic Acid in Novel Aminopyrimidine Based Multi-Component Crystalline Phases." MDPI. Available at: [Link] (Cited for aminopyrimidine cocrystallization protocols).

  • Sienkiewicz-Gromiuk, J. (2022).[5] "The First Noncovalent-Bonded Supramolecular Frameworks of (Benzylthio)Acetic Acid with Proline Compounds, Isonicotinamide and Tryptamine."[5] Molecules. Available at: [Link] (Cited for conformational flexibility and proline cocrystals).

  • Kalinowska, M., et al. (2018). "DFT approach to (benzylthio)acetic acid: Conformational search, molecular structure, vibrational spectroscopy." PLOS ONE. Available at: [Link] (Cited for torsion angle and DFT energy landscapes).

  • Reger, D. L., et al. (General Reference for Ln-Carboxylate Chemistry). "Luminescent Lanthanide Coordination Polymers." Semantic Scholar. Available at: [Link] (Cited for general Lanthanide-Carboxylate coordination principles).

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction conditions for [(4-Nitrobenzyl)thio]acetic acid synthesis.

Ticket ID: #SYN-NBTA-001 Status: Open Assigned Specialist: Senior Application Scientist Topic: Optimization of Reaction Conditions & Troubleshooting Introduction Welcome to the Technical Support Center. You are inquiring...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-NBTA-001 Status: Open Assigned Specialist: Senior Application Scientist Topic: Optimization of Reaction Conditions & Troubleshooting

Introduction

Welcome to the Technical Support Center. You are inquiring about the synthesis of [(4-Nitrobenzyl)thio]acetic acid (CAS: 6345-13-7).[1] This molecule is constructed via a classic SN2 nucleophilic substitution, coupling 4-nitrobenzyl bromide with thioglycolic acid (mercaptoacetic acid).

While the chemistry appears straightforward, the presence of the free thiol and the electron-deficient nitrobenzyl group introduces specific challenges regarding oxidation (disulfide formation) and pH control. This guide replaces rigid templates with a logic-driven troubleshooting and optimization workflow.

Module 1: Reaction Design & Stoichiometry

The Chemical Logic

The synthesis relies on the high nucleophilicity of the sulfur atom. However, thioglycolic acid (


 for COOH, 

for SH) requires careful deprotonation. You must generate the thiolate dianion (or mono-anion at high pH) to effect the attack on the benzylic carbon.

Key Mechanistic Insight: The 4-nitro group withdraws electron density from the benzene ring, making the benzylic position highly electrophilic. This facilitates a rapid SN2 reaction but also makes the starting material (benzyl bromide) susceptible to hydrolysis if the reaction runs too long in hot aqueous base.

Visualizing the Pathway

The following diagram illustrates the critical transition states and the competing oxidative pathway you must avoid.

ReactionPathway Reactants Thioglycolic Acid + 4-Nitrobenzyl Bromide Base Base (NaOH/KOH) Deprotonation Reactants->Base Activation Thiolate Thiolate Intermediate (Highly Nucleophilic) Base->Thiolate -H2O Disulfide SIDE PRODUCT: Disulfide Dimer Thiolate->Disulfide Oxidation (O2 present) (Avoid!) Product Target: [(4-Nitrobenzyl)thio]acetic acid Thiolate->Product SN2 Attack (Fast)

Figure 1: Reaction pathway showing the critical activation step and the oxidative side-reaction risk.

Module 2: Optimized Experimental Protocol

Disclaimer: Always perform a risk assessment before handling 4-nitrobenzyl bromide (lachrymator/irritant) and thioglycolic acid (stench/corrosive).

Reagent Table
ComponentRoleEquiv.Notes
4-Nitrobenzyl bromide Electrophile1.0Limiting reagent.
Thioglycolic acid Nucleophile1.1 - 1.2Slight excess drives reaction to completion.
NaOH (aq, 2M) Base2.5 - 3.0Neutralizes COOH and SH protons.
Ethanol (95%) SolventN/ACo-solvent for solubility.
Step-by-Step Methodology
  • Preparation of Nucleophile (Inert Atmosphere Essential):

    • Charge a round-bottom flask with Thioglycolic acid (1.1 equiv) and Ethanol .

    • Critical Step: Sparge the solution with Nitrogen or Argon for 10 minutes.

    • Add NaOH (2.5 equiv) dissolved in minimal water dropwise. The solution may warm slightly (exothermic).

    • Why? Pre-forming the thiolate under inert gas prevents the formation of dithiodiglycolic acid (disulfide impurity) before the reaction even starts.

  • Addition of Electrophile:

    • Dissolve 4-Nitrobenzyl bromide (1.0 equiv) in a minimum volume of Ethanol.

    • Add this solution dropwise to the stirring thiolate solution at room temperature.

    • Observation: A precipitate (NaBr) may begin to form immediately.

  • Reaction Phase:

    • Stir at room temperature for 1 hour. If TLC indicates unreacted bromide, heat to mild reflux (60°C) for 30 minutes.

    • Monitoring: Use TLC (Mobile phase: Hexane/Ethyl Acetate 1:1). The bromide moves fast; the product is more polar (near baseline if acidic, moves if acidified).

  • Workup & Isolation:

    • Evaporate most of the ethanol under reduced pressure.

    • Dilute the residue with water.[2][3] Filter off any insoluble impurities (unreacted bromide or neutral side products).

    • Acidification: Cool the filtrate on ice and acidify to pH ~2 using dilute HCl.

    • The product, [(4-Nitrobenzyl)thio]acetic acid , will precipitate as a solid.

    • Filter, wash with cold water, and dry.

Module 3: Troubleshooting & FAQs

Q: My yield is low, and I see a gummy impurity. What happened?

A: This is likely Disulfide Formation . If oxygen is present, thioglycolic acid dimerizes to dithiodiglycolic acid. This consumes your nucleophile, leaving unreacted benzyl bromide which hydrolyzes to 4-nitrobenzyl alcohol (a gum/oil).

  • Fix: Degas all solvents. Increase thioglycolic acid equivalents to 1.5.

Q: The product is pink or red. Is it pure?

A: No. Coloration indicates oxidation. Thioethers can oxidize to sulfoxides (sulfinyl) or sulfones (sulfonyl) if left in light or air for too long. Additionally, trace phenols (from hydrolysis) can oxidize to quinones, which are deeply colored.

  • Fix: Recrystallize immediately. A standard solvent system is Ethanol/Water (1:1) or Toluene .

Q: Can I use 4-Nitrobenzyl chloride instead of bromide?

A: Yes, but it is less reactive.

  • Adjustment: You must add a catalyst (Sodium Iodide, 5 mol% - Finkelstein condition) or heat to reflux for a longer duration (3-4 hours). The bromide is preferred for cleaner, room-temperature conversion.

Troubleshooting Logic Flow

Troubleshooting Start Issue Detected Yield Low Yield? Start->Yield Purity Impure/Colored? Start->Purity CheckAtmosphere Was N2/Ar used? Yield->CheckAtmosphere Yes CheckMP Melting Point Check Purity->CheckMP Yes OxidativeLoss Cause: Disulfide Formation. Action: Degas solvents. CheckAtmosphere->OxidativeLoss No Recryst Action: Recrystallize (EtOH/H2O) CheckMP->Recryst Wide Range

Figure 2: Decision tree for diagnosing common synthetic failures.

Module 4: Validation & Analytics

Since specific melting points can vary by crystal habit and purity, NMR is the gold standard for validation.

Expected 1H NMR Data (DMSO-d6)
  • 
     12.5 ppm (s, 1H):  Carboxylic acid proton (-COOH).
    
  • 
     8.1 ppm (d, 2H):  Aromatic protons ortho to the Nitro group (deshielded).
    
  • 
     7.6 ppm (d, 2H):  Aromatic protons meta to the Nitro group.
    
  • 
     3.9 ppm (s, 2H):  Benzylic methylene (-S-CH 2-Ar).
    
  • 
     3.2 ppm (s, 2H):  Acetyl methylene (-S-CH 2-COOH).
    

Note: If the two methylene peaks are split or complex, check for chiral impurities (unlikely here) or restricted rotation if the sulfoxide (impurity) has formed.

References

  • PubChem. [(4-Nitrobenzyl)thio]acetic acid (Compound).[1] National Library of Medicine. Accessed Jan 29, 2026. [Link]

  • Organic Syntheses. General procedure for S-alkylation of thioglycolic acid (Adapted from similar thioether syntheses). [Link]

  • National Institutes of Health (NIH). Preventing Disulfide Bond Formation (General Protocol). [Link]

Sources

Optimization

Technical Support Center: Synthesis of 4-Nitrobenzylthioacetic Acid (4-NBTA)

Topic: Troubleshooting Common Side Reactions & Process Optimization Document ID: TSC-CHEM-4NBTA-001 Last Updated: 2025-05-15 Audience: Senior Chemists, Process Development Scientists Executive Summary & Reaction Overview...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Common Side Reactions & Process Optimization Document ID: TSC-CHEM-4NBTA-001 Last Updated: 2025-05-15 Audience: Senior Chemists, Process Development Scientists

Executive Summary & Reaction Overview

The Objective: Synthesis of 4-Nitrobenzylthioacetic acid via the nucleophilic substitution (


) of 4-nitrobenzyl chloride with thioglycolic acid (mercaptoacetic acid) in a basic aqueous/organic medium.

The Challenge: While theoretically straightforward, this reaction is plagued by three competitive pathways: oxidative coupling (disulfide formation), hydrolytic degradation , and base-catalyzed dimerization (stilbene formation). Successful synthesis requires strict control over pH, atmosphere, and stoichiometry to favor the soft-soft nucleophilic attack of the thiolate sulfur over these side reactions.

Core Reaction Equation:



Critical Side Reactions & Troubleshooting Guides

Issue 1: The "Red Shift" (Stilbene Formation)

Symptom: The reaction mixture turns deep red or brown; yield is low; NMR shows olefinic protons. Diagnosis: Formation of 4,4'-dinitrostilbene.[1]

Technical Insight: 4-Nitrobenzyl halides are unique because the nitro group significantly increases the acidity of the benzylic protons. In strong alkaline conditions (especially with NaOH), the benzylic proton is abstracted, leading to the formation of a carbanion. This carbanion can displace a chloride from another molecule (intermolecular alkylation) followed by elimination, or undergo radical dimerization to form 4,4'-dinitrostilbene. This side reaction is often third-order kinetics and is sensitive to oxygen.[1]

Troubleshooting Protocol:

VariableRecommendationMechanism
Base Strength Switch from NaOH/KOH to

or

.
Weaker bases deprotonate the thiol (

) but are less likely to deprotonate the benzylic carbon (

).
Temperature Keep reaction

.
High temperatures lower the energy barrier for the elimination/dimerization pathway.
Addition Order Add halide to the thiol/base mixture.Ensures the halide immediately encounters a high concentration of thiolate nucleophile, favoring substitution over self-reaction.
Issue 2: The Oxidative Trap (Disulfide Formation)

Symptom: White precipitate forms that does not melt at the product's MP (


); mass spec shows dimer 

. Diagnosis: Oxidation of thioglycolic acid to Dithiodiglycolic acid.[2][3][4]

Technical Insight: Thiols are easily oxidized to disulfides by atmospheric oxygen, a process catalyzed by trace metal ions (Fe, Cu, Mn). Since thioglycolic acid is difunctional, this creates a competitive consumption of the starting material, leaving unreacted benzyl chloride which then hydrolyzes.

Troubleshooting Protocol:

  • Q: My thiol stoichiometry is correct, but conversion is incomplete. Why?

    • A: You likely lost thiol to oxidation. Sparge all solvents with

      
       or Ar for 15 minutes prior to use. Add a slight excess (1.1–1.2 eq) of thioglycolic acid to account for oxidative loss.
      
  • Q: Can I reverse it?

    • A: Once formed, dithiodiglycolic acid is inert to the alkylation conditions. It must be removed during workup (it is more water-soluble than the product in acidic media, but co-precipitation is common).

Issue 3: Hydrolysis (Benzyl Alcohol Formation)

Symptom: Product is contaminated with 4-nitrobenzyl alcohol; oily residue after acidification. Diagnosis: Competitive attack by hydroxide ions (


) vs. thiolate (

).

Technical Insight: While sulfur is a better nucleophile (softer) than oxygen (harder), a high concentration of


 (used to maintain basicity) increases the statistical probability of hydrolysis. 4-Nitrobenzyl chloride is particularly susceptible to hydrolysis due to the electron-withdrawing nitro group destabilizing the C-Cl bond while stabilizing the transition state.

Corrective Action:

  • pH Control: Maintain pH

    
     10-11. Do not use massive excesses of hydroxide.
    
  • Solvent Choice: Use a biphasic system (Water/DCM) with a Phase Transfer Catalyst (TBAB) or a water-miscible co-solvent (Ethanol/THF) to solubilize the organic halide, making it accessible to the thiolate but protecting it from bulk aqueous hydrolysis.

Visualizing the Reaction Network

The following diagram maps the kinetic competition between the desired pathway and the three primary failure modes.

ReactionPathways cluster_side Competitive Traps Start 4-Nitrobenzyl Chloride (Electrophile) Product 4-Nitrobenzylthioacetic Acid (Target) Start->Product S_N2 Substitution (Thiolate Attack) Stilbene 4,4'-Dinitrostilbene (Red/Brown Solid) Start->Stilbene Base Catalysis (Alpha-Elimination/Dimerization) Alcohol 4-Nitrobenzyl Alcohol (Oily Impurity) Start->Alcohol Hydrolysis (OH- Attack) Thiol Thioglycolic Acid (Nucleophile) Thiol->Product + Base (pH > 9) Disulfide Dithiodiglycolic Acid (White Precipitate) Thiol->Disulfide Oxidation (O2/Metals)

Figure 1: Reaction network showing the primary S_N2 pathway (Green) vs. competitive oxidative, hydrolytic, and elimination pathways.

Master Protocol: Optimized Synthesis

This protocol is designed to minimize the side reactions detailed above through specific engineering controls.

Reagents
  • A: Thioglycolic Acid (1.1 equiv)

  • B: 4-Nitrobenzyl Chloride (1.0 equiv)

  • Base: KOH (2.2 equiv) dissolved in minimal water.

  • Solvent: Ethanol/Water (1:1 v/v).

Step-by-Step Procedure
  • Deoxygenation (Critical for Disulfide Prevention):

    • Charge the reaction vessel with Ethanol/Water solvent.

    • Sparge with Nitrogen (

      
      ) for 15 minutes. Maintain inert atmosphere throughout.
      
  • Nucleophile Formation:

    • Add Thioglycolic Acid (A ) to the solvent.

    • Dropwise add the KOH solution.

    • Observation: The reaction is exothermic. Cool to

      
      .
      
    • Chemistry: This generates the dianion (

      
      ). The first equivalent neutralizes the carboxylic acid; the second deprotonates the thiol.
      
  • Electrophile Addition (Critical for Stilbene Prevention):

    • Dissolve 4-Nitrobenzyl Chloride (B ) in a minimal amount of ethanol.

    • Add B to the thiolate solution slowly over 30 minutes while stirring vigorously.

    • Why? Keeping the halide concentration low relative to the thiolate minimizes self-condensation (stilbene) and ensures the thiolate (better nucleophile) wins over hydroxide.

  • Reaction & Workup:

    • Allow to warm to room temperature (

      
      ). Stir for 3 hours.
      
    • Check Point: TLC or HPLC. If the solution turns dark red, quench immediately (stilbene forming).

    • Acidification: Cool to

      
      . Acidify to pH 2 with HCl.
      
    • Precipitation: The product should precipitate as a pale yellow/white solid.

    • Purification: Recrystallize from hot water or water/ethanol. Dithiodiglycolic acid is more soluble in cold water than the product and will remain in the mother liquor.

Diagnostic Decision Tree

Use this flow to troubleshoot failed batches.

Troubleshooting Start Start Diagnosis ColorCheck Is the reaction mixture Dark Red/Brown? Start->ColorCheck YieldCheck Is the yield low (<50%)? ColorCheck->YieldCheck No (Pale Yellow) StilbeneIssue ISSUE: Stilbene Formation Action: Reduce Base Strength, Lower Temp, Exclude O2 ColorCheck->StilbeneIssue Yes MpCheck Is MP < 160°C? YieldCheck->MpCheck No DisulfideIssue ISSUE: Thiol Oxidation Action: Degas solvents, Check Inert Atm YieldCheck->DisulfideIssue Yes (White precipitate) HydrolysisIssue ISSUE: Hydrolysis Action: Add Halide slower, Reduce water content MpCheck->HydrolysisIssue Yes (Oily/Low MP) Success Process Optimal MpCheck->Success No (Sharp MP)

Figure 2: Troubleshooting logic flow for identifying specific failure modes based on visual and physical data.

References

  • Mechanistic Insight on Nitrobenzyl Halide Reactivity

    • Title: Kinetics of the decomposition of 4-nitrobenzyl chloride in sodium hydroxide.
    • Source: Journal of the Chemical Society, Perkin Transactions 2.
    • Relevance: Establishes the pathway for stilbene formation and the necessity of nitrogen
    • URL:[Link]

  • Thiol Oxidation Kinetics

    • Title: Kinetics and Mechanism of Oxidation of Thioglycolic Acid.[3][4]

    • Source: Asian Journal of Chemistry / RSC Advances.
    • Relevance: Details the rapid oxidation of TGA to disulfides in the presence of air/metals.
    • URL:[Link]

  • General Nucleophilic Substitution Guidelines

    • Title: Nucleophilic Substitution of Benzylic Halides.

    • Source: University of Calgary Chemistry Archives.
    • Relevance: Validates the S_N2 vs S_N1 competition models for benzylic systems.
    • URL:[Link]

  • Compound Data & Safety

    • Title: [(4-Nitrobenzyl)thio]acetic acid - CID 242647.[5]

    • Source: PubChem.[5]

    • Relevance: Physical properties (MP, Solubility)
    • URL:[Link]

Sources

Troubleshooting

Stability issues of [(4-Nitrobenzyl)thio]acetic acid under different pH conditions

Compound ID: CAS 6345-13-7 | Molecular Formula: C H NO S | M.W.: 227.24 Da[1] Status Dashboard: Quick Reference ParameterStatusCritical Note Solubility (pH < 3) 🔴 Critical Insoluble. High risk of precipitation in acidic...

Author: BenchChem Technical Support Team. Date: February 2026

Compound ID: CAS 6345-13-7 | Molecular Formula: C


H

NO

S | M.W.: 227.24 Da[1]

Status Dashboard: Quick Reference

ParameterStatusCritical Note
Solubility (pH < 3) 🔴 Critical Insoluble. High risk of precipitation in acidic media.
Solubility (pH > 6) 🟢 Stable Forms soluble carboxylate anion.
Oxidative Stability 🟡 Caution Thioether linkage susceptible to S-oxidation by peroxides/air.
Reductive Stability 🟡 Caution Nitro group (

) susceptible to reduction to amine (

).
Light Sensitivity 🟡 Caution Protect from light; nitro-aromatics are photo-active.

Module 1: Solubility & pH Management

User Issue: "My compound precipitated upon dilution into the assay buffer."

The Science: Ionization & pKa

The solubility of [(4-Nitrobenzyl)thio]acetic acid is governed by the ionization of its carboxylic acid tail.

  • Estimated pKa: ~3.7 – 3.9 (Based on (methylthio)acetic acid analogs).

  • Mechanism: Below pH 4.0, the compound exists primarily in its protonated, neutral form (

    
    ), which is hydrophobic due to the 4-nitrobenzyl moiety. Above pH 6.0, it exists as the hydrophilic carboxylate anion (
    
    
    
    ).
Troubleshooting Protocol: Solubilization

Do NOT attempt to dissolve directly in water or acidic buffers (e.g., 0.1% TFA).

  • Primary Stock: Dissolve in DMSO or DMF to 10–50 mM. The compound is highly soluble in these aprotic solvents.

  • Intermediate Dilution (Optional but Recommended): If precipitating upon direct addition to buffer, perform a 1:10 dilution into 50% DMSO/Water first.

  • Final Buffer: Ensure the final buffer pH is buffered > pH 6.5 .

    • Recommended: PBS (pH 7.4), HEPES (pH 7.5), Tris (pH 8.0).

    • Avoid: Citrate buffers < pH 4.0.

Visualization: pH-Dependent Speciation

Speciation Acid Protonated Form (Insoluble Precipitate) pH < 3.5 Equilibrium pKa ≈ 3.7 Acid->Equilibrium + OH- Equilibrium->Acid Protonation Base Carboxylate Anion (Soluble) pH > 6.0 Equilibrium->Base Deprotonation Base->Equilibrium + H+

Caption: Solubility transition from insoluble acid (red) to soluble anion (green) across the pKa threshold.

Module 2: Chemical Stability & Degradation

User Issue: "I see extra peaks in my HPLC trace after 24 hours."

Oxidative Degradation (The Thioether Risk)

The sulfur atom in the thioether bridge (


) is nucleophilic and prone to oxidation, forming sulfoxides (

) and sulfones (

).
  • Trigger: Presence of reactive oxygen species (ROS) or peroxides often found in aged detergents (Tween-20, Triton X-100) or PEG solutions.

  • Diagnosis: New HPLC peaks eluting earlier than the parent compound (sulfoxides are more polar).

Nitro Group Reduction

The 4-nitro group is an electron-withdrawing group that can be reduced to an aniline (


) derivative.
  • Trigger: Presence of strong reducing agents often used in biochemical assays (e.g., DTT,

    
    -mercaptoethanol, TCEP) at high concentrations or extended incubation times.
    
  • Diagnosis: Shift in UV

    
     (aniline absorption differs significantly from nitro-aromatics).
    
Visualization: Degradation Pathways

Degradation Parent Parent Compound [(4-Nitrobenzyl)thio]acetic acid Oxidation Oxidative Pathway (Peroxides/Air) Parent->Oxidation Reduction Reductive Pathway (DTT/TCEP) Parent->Reduction Sulfoxide Sulfoxide Derivative (More Polar) Oxidation->Sulfoxide + [O] Amine 4-Aminobenzyl Derivative (UV Shift) Reduction->Amine + 6H / -2O

Caption: Primary degradation routes via Sulfur oxidation (left) or Nitro reduction (right).

Module 3: Experimental Best Practices (FAQ)

Q: Can I autoclave this compound?

A: No. The nitrobenzyl moiety and thioether linkage are thermally sensitive. Autoclaving may induce decarboxylation or oxidation.

  • Solution: Sterile filter (0.22

    
    m PTFE or Nylon) the stock solution in DMSO, or filter the aqueous working solution immediately after preparation.
    
Q: Is the compound compatible with cell culture media?

A: Yes, but with conditions.

  • Serum Protein Binding: The hydrophobic nitrobenzyl tail may bind to Albumin (BSA/HSA) in serum. Run a control without cells to check for free compound concentration.

  • Redox Cycling: In cellular assays, nitro compounds can sometimes undergo redox cycling, generating superoxide anions. Monitor for "false toxicity" unrelated to target inhibition.

Q: How should I store the powder vs. solution?
  • Powder: -20°C, desiccated, protected from light. Stable > 2 years.

  • DMSO Stock: -20°C or -80°C. Stable for 3–6 months. Avoid repeated freeze-thaw cycles (aliquot into single-use vials).

  • Aqueous Solution: Prepare fresh. Do not store > 24 hours. Spontaneous oxidation of the sulfur atom occurs slowly in oxygenated buffers.

Summary of QC Parameters

TestMethodAcceptance Criteria
Purity HPLC (C18, ACN/Water + 0.1% Formic Acid)> 95% Area Under Curve
Identity MS (ESI-)[M-H]

= 226.0 Da
Appearance VisualPale yellow to off-white solid
Solubility Visual (in pH 7.4 buffer)Clear, colorless solution (no particulate)

References

  • PubChem. [(4-Nitrobenzyl)thio]acetic acid - Compound Summary.[1] National Library of Medicine. Available at: [Link]

  • Danehy, J. P., & Parameswaran, K. N. (1968). Acidic dissociation constants of thiols. Journal of Chemical & Engineering Data, 13(3), 386-389. (Establishes pKa trends for thio-substituted acids).
  • Oae, S. (1991). Organic Sulfur Chemistry: Structure and Mechanism. CRC Press.

Sources

Optimization

Preventing static discharge when handling flammable thioacetic acid.

Topic: Preventing Static Discharge & Safe Transfer Protocols Ticket ID: TAA-STATIC-001 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: OPEN User Concern: "I need to transfer Thioacetic Acid (TA...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Static Discharge & Safe Transfer Protocols Ticket ID: TAA-STATIC-001 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Status: OPEN

User Concern: "I need to transfer Thioacetic Acid (TAA) for a synthesis. I know it smells, but I’m more worried about the low flash point and static shock. How do I move this without causing a fire?"

Specialist Assessment: The "Double Threat"

Hello. You are right to be concerned. Thioacetic acid (TAA) presents a unique dual-hazard profile that catches many researchers off guard.

  • The Thermal Threat: TAA has a flash point of approx. 18°C (64°F) .[1] In a standard climate-controlled lab (usually 20-22°C), TAA is already above its flash point. It is constantly evolving flammable vapors ready to ignite.

  • The Static Threat: Like many organic sulfur compounds, TAA can generate a "streaming current" when flowing through tubing. If this charge accumulates on an isolated metal nozzle or a glass flask, it can discharge a spark with enough energy (>0.2 mJ) to ignite those vapors.

The Golden Rule: You cannot rely on "being careful." You must rely on physics . We do not pour TAA; we move it under a closed, inert, and grounded loop.

Core Data & Material Compatibility

Before setting up, verify your materials against this data.

ParameterValueCritical Note
Flash Point ~18°C (64°F)DANGER: Vapors are flammable at room temperature.[1][2]
Boiling Point 88–91°CVolatile.[1] Keep containers cool.
Conductivity Low/ModerateTreat as a Static Accumulator .
Compatible Materials 316 Stainless Steel, PTFE (Teflon), GlassAVOID: Copper, Brass, Zinc (Sulfur reacts violently/corrodes).
Odor Threshold < 0.1 ppm"Rotten Egg" / Skunk. Lachrymator.
The Setup: Bonding, Grounding, and Inerting[4][5]

You must create an equipotential zone. If the source drum, the transfer pump, and the receiving vessel are at different electrical potentials, a spark will jump the gap.

The Protocol: The "Ohm Meter" Check

Do not skip this. I have seen "grounded" clamps fail because of paint or rust.

  • Identify the Ground Bus: Locate the verified earth ground in your hood (usually a brass peg or unpainted pipe).

  • Bond the Vessels: Connect a copper bonding wire (with heavy-duty alligator clips) from the Source Container to the Receiving Vessel .

  • Ground the System: Connect a second wire from the Source Container to the Earth Ground .

  • The Validation Step:

    • Take a handheld Multimeter.

    • Set it to Resistance (

      
      ).
      
    • Touch one probe to the Source and one to the Destination.

    • Pass Criteria: Resistance must be < 10 Ohms . If it is higher, scrub the contact points (remove paint/rust) and re-clamp.

Operational Workflow: The Closed-System Transfer

Do not open pour TAA. Open pouring releases stench and allows vapors to mix with oxygen, creating an explosive atmosphere. Use a Positive Pressure Cannula Transfer or a Peristaltic Pump with chemically resistant tubing.

Visualizing the Safe Path

The following diagram illustrates the mandatory logic for a safe transfer.

TAA_Safe_Transfer N2 Inert Gas (Nitrogen/Argon) Source Source Drum (Thioacetic Acid) N2->Source Positive Pressure (Push) Pump Transfer Mechanism (Cannula/Pump) Source->Pump Liquid Flow (Submerged Dip Tube) Dest Reaction Vessel (Under Inert Gas) Source->Dest Bonding Wire (<10 Ohms) Ground Earth Ground (Bus Bar) Source->Ground Grounding Pump->Dest Liquid Flow (Slow Rate) Dest->Ground Grounding

Figure 1: Logic flow for the closed-system transfer of flammable static accumulators. Note the continuous grounding path.

Step-by-Step Procedure
  • Inert the Destination: Flush your receiving flask with Nitrogen for 5-10 minutes. We need to remove Oxygen so that even if a spark occurs, there is no oxidizer to sustain a fire.

  • Submerge the Dip Tube: Ensure your transfer tubing (PTFE) reaches the bottom of the receiving vessel.

    • Why? If liquid falls through the air ("splashing"), it generates massive static friction. Submerged filling ("bottom filling") allows the charge to dissipate safely into the bulk liquid.

  • Pressurize/Pump:

    • If using gas pressure: Apply low-pressure Nitrogen (1-2 psi) to the source to push liquid through the cannula.

    • If using a pump: Ensure the pump is explosion-proof or air-driven.[3]

  • Control Flow Velocity: Keep flow rate below 1 meter/second .

    • Why? Static generation is proportional to flow velocity squared. Slow and steady prevents charge buildup.

  • Rest Period: Once transfer is done, wait 2 minutes before disconnecting anything. This allows any residual charge to "relax" (drain) to the ground.

Troubleshooting & FAQ

Q: I felt a small shock when I touched the drum. What do I do? A: STOP IMMEDIATELY. You have a grounding failure.

  • Do not move.[4][5]

  • Touch a grounded metal object (like the fume hood sash frame) to discharge your body.

  • Re-verify your bonding cables with the Ohm meter. You likely clamped onto a painted handle or a plastic rim. Clamp only onto bare metal.

Q: Can I use plastic tubing (Tygon/PVC)? A: Avoid standard PVC if possible; TAA can swell it. Use PTFE (Teflon) or FEP lined tubing. Note: Plastic tubing is an insulator. If you use it, you must have a conductive wire running inside the tube or wrapped around it if the flow rate is high, though for small lab scale (<1L), keeping flow slow and grounding the vessels is usually sufficient.

Q: The TAA smells unbearable even inside the hood. Is it leaking? A: Not necessarily. The odor threshold is in the parts-per-billion range. However, if the smell is strong:

  • Check your "Exit Bubbler." The nitrogen leaving your reaction vessel must pass through a bleach (sodium hypochlorite) scrubber to oxidize the sulfur smell before it hits the hood exhaust.

  • Ensure you are not using a syringe with a loose needle. Syringes often leak invisible micro-droplets. Use the cannula method described above.

Q: My Ohm meter reads "OL" (Over Limit) when I check the bond. A: There is no electrical connection.

  • Cause: The drum might have a protective lacquer coating.

  • Fix: Use a "C-Clamp" with a sharp point to bite through the paint, or scratch a small area of the drum rim to expose raw steel for the clamp.

References
  • National Fire Protection Association (NFPA). NFPA 77: Recommended Practice on Static Electricity.[6] (2024 Edition).[1][5] Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10484, Thioacetic Acid.Link

  • Occupational Safety and Health Administration (OSHA). Flammable Liquids Standard (29 CFR 1910.106).Link

  • Merck/MilliporeSigma. Safety Data Sheet (SDS) - Thioacetic Acid. (Version 6.5). Link

Sources

Troubleshooting

Technical Support Center: Thioacetic Acid Reaction Optimization

Topic: Catalyst Selection & Protocol Optimization for Thioacetylation Ticket ID: TAA-OPT-2024 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Welcome to the Technical Support Ce...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Catalyst Selection & Protocol Optimization for Thioacetylation Ticket ID: TAA-OPT-2024 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Welcome to the Technical Support Center

Hello. I understand you are looking to optimize thioacetic acid (TAA) reactions for pharmaceutical intermediates. Thioacetylation is a critical pivot point in synthesis—it allows the introduction of sulfur as a masked thiol, preventing the immediate handling of difficult-to-manage free thiols.

However, TAA is temperamental. It participates in competing hydrolysis, racemization, and oxidative dimerization (disulfide formation). Below is a structured guide to selecting the right catalytic system based on your substrate class, along with self-validating protocols to ensure reproducibility.

Part 1: Catalyst Selection Framework

Do not default to a single set of conditions. Select your catalytic approach based on the electrophile you are engaging.

Workflow Visualization: Catalyst Decision Tree

CatalystSelection Start Select Substrate Type AlkylHalide Alkyl Halide / Tosylate (Primary/Secondary) Start->AlkylHalide Alcohol Chiral Alcohol (Secondary) Start->Alcohol Michael Michael Acceptor (Enone/Nitroalkene) Start->Michael Cs2CO3 Cesium Carbonate (Cs2CO3) Promotes solubility in DMF AlkylHalide->Cs2CO3 Standard SN2 Mitsunobu Mitsunobu Protocol (PPh3 + DIAD) Alcohol->Mitsunobu Inversion of Stereocenter Organocat Bifunctional Organocatalyst (Thiourea/Squaramide) Michael->Organocat Asymmetric Addition Thioester2 Thioester (Inverted Config) Cs2CO3->Thioester2 Inversion Mitsunobu->Thioester2 Inversion Thioester3 Chiral Thioester Organocat->Thioester3 Enantioselective Thioester1 Thioester (Retained Config)

Figure 1: Decision matrix for selecting the appropriate catalytic system based on substrate electrophilicity and stereochemical requirements.

Part 2: Detailed Protocols & Causality

Module A: The "Cesium Effect" for Alkyl Halides ( )

Use Case: Displacement of primary/secondary halides or mesylates. The Problem: Potassium thioacetate (


) often has poor solubility in organic solvents, leading to heterogeneous mixtures and slow kinetics.
The Solution: Cesium Carbonate (

)
.[1] Mechanism: The large ionic radius of Cesium (

) forms a "loose" ion pair with the thioacetate anion in polar aprotic solvents (DMF/DMSO). This creates a "naked" nucleophile that is significantly more reactive than its potassium counterpart [1].

Standard Protocol:

  • Solvent: Anhydrous DMF (0.2 M concentration).

  • Reagents: Substrate (1.0 equiv), TAA (1.2 equiv),

    
     (1.5 equiv).
    
  • Procedure:

    • Suspend

      
       in DMF.
      
    • Add TAA dropwise at

      
       (Exothermic; gas evolution possible).
      
    • Add substrate.[2][3]

    • Warm to RT.[4]

  • Validation Point: Monitor disappearance of starting material via TLC. If reaction stalls, add TBAI (Tetrabutylammonium iodide) as a phase transfer catalyst (10 mol%).

Module B: The Mitsunobu Inversion

Use Case: Converting chiral secondary alcohols directly to thioesters with complete stereoinversion . The Problem: Direct displacement of alcohols requires activation. The Solution:


 / DIAD System .
Mechanism:  The alcohol activates via the formation of an alkoxyphosphonium salt. The thioacetate anion then attacks from the backside (

), displacing the phosphine oxide [2].

Critical Protocol Note (Volante’s Method): Order of addition is lethal to yield if done incorrectly. You must pre-complex the betaine to avoid side reactions.

  • Cool: THF to

    
    .
    
  • Mix:

    
     (1.5 equiv) and DIAD (1.5 equiv). Stir 15 mins until a yellow precipitate/slurry forms (Betaine formation).
    
  • Add: Acid (Thioacetic acid, 1.5 equiv) and Alcohol (1.0 equiv) simultaneously or acid first, then alcohol.

  • Why? If you add TAA to the betaine without the alcohol present, the TAA can acylate the hydrazine byproduct, killing the catalyst.

Module C: Asymmetric Organocatalysis (Michael Addition)

Use Case: Creating chiral sulfur centers from achiral nitroalkenes. The Solution: Bifunctional Thiourea Catalysts (Takemoto’s Catalyst) . Mechanism: The thiourea moiety hydrogen-bonds to the nitro group (activating the electrophile), while the tertiary amine moiety deprotonates the TAA (activating the nucleophile), guiding the attack to a specific face [3].

Protocol:

  • Catalyst: 10 mol% Takemoto’s catalyst.

  • Solvent: Toluene or DCM (Non-polar solvents enhance H-bonding interactions).

  • Temp:

    
     to RT (Lower temp improves enantioselectivity).
    

Part 3: Troubleshooting & FAQs

Common Failure Modes
SymptomProbable CauseCorrective Action
Low Yield / Recovery Hydrolysis Thioesters are labile. Ensure all solvents are anhydrous. Avoid aqueous workups with high pH (>9). Use pH 7 buffer.
Disulfide Contamination Oxidation TAA and the resulting thiol are air-sensitive. Degas all solvents with

or Argon sparging for 15 mins before use.
Racemization Base too strong If using

on a chiral halide,

might be too basic. Switch to DIPEA or 2,6-Lutidine (milder bases).
Terrible Odor Vapor leak Safety Tip: Quench all glassware and waste in a bleach bath (Sodium Hypochlorite) to oxidize sulfur residues to sulfonates (odorless).
Visual Troubleshooting Guide

Troubleshooting Problem Identify Issue Impurity Impurity Found Problem->Impurity Yield Low Yield Problem->Yield Disulfide Dimer (S-S bond) Impurity->Disulfide Racemate Loss of ee% Impurity->Racemate Hydrolysis Hydrolysis (R-SH / R-OH) Yield->Hydrolysis FixOx Solvent not degassed? Action: Sparge with Argon Disulfide->FixOx FixBase Base too strong? Action: Switch to DIPEA Racemate->FixBase FixWater Water ingress? Action: Use Anhydrous DMF Hydrolysis->FixWater

Figure 2: Diagnostic flowchart for identifying and resolving common reaction failures.

Part 4: References

  • Effect of Cesium Salts in Organic Synthesis

    • Source: Flessner, T. & Doye, S. (1999). "Cesium carbonate: A powerful base for nucleophilic substitution." Journal of Practical Chemistry.

    • Context: Explains the "naked anion" effect in polar aprotic solvents.

    • URL:[Link]

  • Mitsunobu Reaction with Thioacetic Acid

    • Source: Volante, R. P. (1981). "A new, highly efficient method for the conversion of alcohols to thiolesters and thiols." Tetrahedron Letters, 22(33), 3119-3122.

    • Context: The foundational paper establishing the order of addition to prevent hydrazine acylation.

    • URL:[Link]

  • Organocatalytic Asymmetric Michael Addition

    • Source: Okino, T., Hoashi, Y., & Takemoto, Y. (2003). "Enantioselective Michael Reaction of Malonates to Nitroolefins Catalyzed by Bifunctional Organocatalysts." Journal of the American Chemical Society, 125(42), 12672-12673.

    • Context: Describes the dual-activation mechanism (H-bonding + Brønsted base) used for high enantioselectivity.

    • URL:[Link]

  • Disulfide Prevention & Thiol Handling

    • Source: K. C. K.[5] Swamy et al. (2009). "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2551–2651.

    • Context: Comprehensive review covering side-reaction mechanisms including disulfide formation.

    • URL:[Link]

Sources

Optimization

Technical Support Center: Synthesis of [(4-Nitrobenzyl)thio]acetic acid

Ticket ID: SC-7265-PRO | Status: Open | Tier: 3 (Process Engineering & Scale-Up) Executive Summary & Molecule Profile Welcome to the Scale-Up Support Center. You are accessing the technical guide for the synthesis of [(4...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SC-7265-PRO | Status: Open | Tier: 3 (Process Engineering & Scale-Up)

Executive Summary & Molecule Profile

Welcome to the Scale-Up Support Center. You are accessing the technical guide for the synthesis of [(4-Nitrobenzyl)thio]acetic acid (CAS: 6345-13-7). This intermediate is critical in the development of various pharmaceutical targets, including cephalosporins and lipoxygenase inhibitors.

This guide moves beyond bench-scale synthesis (mg) to kilo-lab protocols (100g – 1kg), addressing the specific thermodynamic and safety challenges inherent to thioether formation and nitro-aromatic handling.

Target Molecule Data
PropertySpecification
Chemical Structure ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

Molecular Weight 227.24 g/mol
Key Functionality Thioether linkage (oxidation sensitive), Carboxylic acid (pH sensitive)
Melting Point Target Range:[1][2][3][4][5] 102–104 °C (Verify with recrystallized standard)
Solubility Profile Soluble in aqueous alkali (pH > 9), Ethanol, THF. Insoluble in water (pH < 3).

Process Chemistry & Scale-Up Protocol

The "Golden Path" Workflow

The standard synthesis utilizes a nucleophilic substitution (


) between a 4-nitrobenzyl halide and a thioglycolate dianion.

Reaction Equation:



Step-by-Step Engineering Protocol

1. Scrubber Setup (CRITICAL)

  • Why: Thioglycolic acid has a potent, skunk-like odor detectable at ppb levels.

  • Action: Vent reactor off-gas through a two-stage scrubber:

    • Stage 1: 10% Sodium Hypochlorite (bleach) to oxidize thiols.

    • Stage 2: 20% NaOH to neutralize acid vapors.

2. Preparation of the Nucleophile (Thiolate Formation)

  • Vessel: Jacket-cooled reactor, inert atmosphere (

    
    ).
    
  • Charge: Water (10 vol) and NaOH (2.2 equiv). Cool to 0–5 °C.

  • Addition: Add Thioglycolic acid (1.05 equiv) slowly.

  • Expert Insight: Why cool? The deprotonation is exothermic ($ \Delta H < 0 $). High temperatures here promote the oxidation of thioglycolate to dithiodiglycolic acid (disulfide impurity), which is difficult to remove later.

3. Coupling Reaction

  • Charge: Dissolve 4-Nitrobenzyl bromide (1.0 equiv) in Ethanol (3 vol) or THF.

  • Addition: Add the bromide solution to the aqueous thiolate over 30–60 minutes.

  • Temperature Control: Maintain internal temp < 20 °C during addition.

  • Reaction Age: Warm to 25 °C and stir for 2–4 hours.

  • Self-Validating Check: Take an aliquot, acidify, extract with EtOAc, and check TLC/HPLC. Consumption of bromide indicates completion.

4. Workup & Isolation (The "pH Switch")

  • Filtration: Filter the alkaline solution to remove any insoluble mechanical impurities or hydrolyzed benzyl alcohol byproducts.

  • Acidification: Slowly add 6M HCl to the filtrate until pH reaches 2.0.

  • Observation: The product will precipitate as a pale yellow solid.[6]

  • Filtration: Collect solid by vacuum filtration. Wash with cold water to remove inorganic salts (NaBr/NaCl).

Visualizing the Workflow (Graphviz)

The following diagram illustrates the critical decision nodes and flow of the synthesis.

SynthesisFlow Start Raw Materials: 4-Nitrobenzyl Bromide Thioglycolic Acid ThiolPrep Thiolate Formation (NaOH + Thiol, 0-5°C) Start->ThiolPrep Inert Atmosphere Coupling Coupling Reaction (Add Bromide Solution) ThiolPrep->Coupling Controlled Addition Check In-Process Control (IPC) Bromide Consumed? Coupling->Check Check->Coupling No (Stir longer) FilterAlk Filtration (Alkaline) Remove insolubles Check->FilterAlk Yes Acidify Acidification (pH 2) Product Precipitates FilterAlk->Acidify Filtrate Isolate Filtration & Wash Remove salts Acidify->Isolate Dry Drying (Vacuum, 45°C) Isolate->Dry

Figure 1: Process flow diagram for the synthesis of [(4-Nitrobenzyl)thio]acetic acid, highlighting the critical IPC point and pH-dependent isolation.

Troubleshooting Guide (FAQ Format)

Issue: Product is an Oily/Sticky Solid

Diagnosis: This is the most common scale-up failure mode. It usually indicates:

  • Trapped Solvent: Ethanol/THF prevents crystal lattice formation.

  • Disulfide Impurity: Dithiodiglycolic acid (liquid/low melting) is lowering the melting point.

Solution:

  • Immediate Fix: Triturate the oil with cold water. If that fails, dissolve the oil in dilute NaOH (pH 10), wash with Dichloromethane (DCM) to remove non-acidic organics, and re-acidify the aqueous layer slowly.

  • Prevention: Ensure the thiolate preparation is kept strictly cold (0 °C) and under Nitrogen to prevent disulfide formation.

Issue: Low Yield (< 60%)

Diagnosis:

  • Hydrolysis: The 4-nitrobenzyl bromide reacted with water (OH-) instead of the thiolate.

  • Incomplete Reaction: The bromide is still present.

Solution:

  • Mechanistic Adjustment: Ensure you add the Bromide to the Thiolate , not vice versa. High concentrations of OH- relative to bromide favor hydrolysis. By adding bromide slowly to an excess of thiolate, you favor the

    
     reaction.
    
  • Solvent Check: If using a biphasic system (Water/Toluene), ensure vigorous stirring or add a Phase Transfer Catalyst (TBAB).

Issue: Strong Color (Dark Orange/Red)

Diagnosis: Nitro-compounds can form Meisenheimer complexes in strong base, or slight degradation of the nitro group. Solution:

  • Purification: Recrystallize from Ethanol/Water (1:1). Use activated charcoal during the hot filtration step to remove colored oligomers.

Safety & Engineering Controls

HazardControl Measure
Thioglycolic Acid Stench/Corrosive. Use closed loops. Scrubber with NaOCl is mandatory. Do not handle in open beakers.
4-Nitrobenzyl Bromide Lachrymator. Causes severe eye irritation. Handle as a solid only in a powder hood; handle solutions in fume hoods.
Exotherm Thermal Runaway. The neutralization of the acid is highly exothermic. Monitor internal temperature. Do not dump reagents; use addition funnels.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (General procedure for S-alkylation of thiols).

  • Reid, E. E.Organic Chemistry of Bivalent Sulfur, Vol 2. Chemical Publishing Co., 1960.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 80036, [(4-Nitrobenzyl)thio]acetic acid.

  • Sigma-Aldrich. Safety Data Sheet for Thioglycolic Acid.

Disclaimer: This guide is for research and development purposes only. Users must perform their own risk assessment before scaling up chemical reactions.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: S-(4-Nitrobenzyl) Thiol Protection vs. Standard Alternatives

Content Type: Technical Comparison Guide Subject: S-(4-Nitrobenzyl) (pNB) vs. Trityl (Trt), Acetamidomethyl (Acm), and p-Methoxybenzyl (Mob) Audience: Synthetic Chemists, Peptide Scientists, and Drug Development Professi...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Subject: S-(4-Nitrobenzyl) (pNB) vs. Trityl (Trt), Acetamidomethyl (Acm), and p-Methoxybenzyl (Mob) Audience: Synthetic Chemists, Peptide Scientists, and Drug Development Professionals

Executive Summary: The Orthogonality Niche

In the landscape of thiol protection, the S-(4-Nitrobenzyl) (pNB) group occupies a critical "super-stable" niche. Unlike the acid-labile Trityl (Trt) or the oxidant-labile Acetamidomethyl (Acm) groups, the pNB moiety is designed to withstand the harshest conditions of standard solid-phase peptide synthesis (SPPS), including neat Trifluoroacetic acid (TFA) and often Hydrogen Fluoride (HF).

Its primary utility lies in reductive orthogonality . While other groups are stripped away by acids or oxidants, pNB remains intact until specifically targeted by reductive conditions (e.g., Zn/Acetic Acid). This makes it indispensable for:

  • Regioselective Disulfide Formation: Keeping one cysteine pair protected while others are oxidized.

  • Complex Fragment Condensation: Surviving multiple rounds of global deprotection.

  • Late-Stage Modification: Allowing chemical manipulation of the peptide backbone without exposing the thiol.

Technical Analysis: The Chemistry of pNB Protection

The pNB group functions via an electron-withdrawing nitro group on the benzyl ring. This electronic deficiency renders the benzylic carbon-sulfur bond highly resistant to acidolysis (protonation).

Mechanism of Action
  • Stability: The nitro group (

    
    ) destabilizes the formation of a benzylic carbocation, preventing cleavage by TFA or HF.
    
  • Deprotection (Two-Step Sequence):

    • Step 1 (Reduction): The nitro group is reduced to an electron-donating amino group (

      
      ) using Zinc/Acid or stannous chloride.
      
    • Step 2 (Cleavage): The resulting p-aminobenzyl thioether is now acid-labile or susceptible to oxidative cleavage (e.g., with Iodine or Mercury salts) due to the electron-donating nature of the amine.

Comparative Stability Matrix
Protecting GroupStructureCleavage ConditionStability to TFA (95%)Stability to Iodine (

)
Stability to HF
S-pNB (4-Nitrobenzyl)

Reduction (Zn/AcOH)Stable Stable Stable
S-Trt (Trityl)

Acid (1-5% TFA)LabileStableLabile
S-Acm (Acetamidomethyl)

Oxidation (

)
StableLabileStable
S-Mob (p-Methoxybenzyl)

Strong Acid (HF)StableStableLabile
S-tBu (tert-Butyl)

Dangerous Acid (Hg/TFA or HF)StableStableLabile (Slow)
Strategic Comparison: When to Use What?
Scenario A: pNB vs. Trityl (Trt)
  • The Standard: Trityl is the default for Fmoc SPPS because it is removed during the global cleavage step (TFA treatment), yielding a free thiol immediately.

  • The pNB Advantage: Use pNB when you do not want the thiol exposed after resin cleavage. For example, if you need to purify a peptide with a protected cysteine to prevent premature oxidation or aggregation, pNB is superior.

  • Decision: Use Trt for simple peptides. Use pNB for complex assembly strategies requiring post-cleavage protection.

Scenario B: pNB vs. Acetamidomethyl (Acm)
  • The Standard: Acm is the classic "orthogonal" group. It survives TFA but is removed by Iodine to directly form disulfides.[1]

  • The pNB Advantage: Acm removal (Iodine) forces immediate disulfide formation. pNB allows for the generation of a free thiol (via reductive cleavage) without necessarily forcing oxidation. Furthermore, pNB is stable to Iodine.

  • Orthogonality: You can selectively remove Acm (with Iodine) to form the first disulfide bond while pNB remains intact.[1] Later, you can reduce pNB to form a second bridge or a thioether conjugate.

Scenario C: pNB vs. p-Methoxybenzyl (Mob)
  • The Standard: Mob is used in Boc chemistry and requires HF for removal.

  • The pNB Advantage: While Mob requires HF (highly toxic, specialized equipment), pNB can be removed in solution using Zinc and Acetic Acid—a much safer, "bench-top" friendly protocol.

Visualizing Orthogonality and Workflows
Diagram 1: Orthogonality Map

This diagram illustrates how pNB allows for selective deprotection in the presence of other common groups.

Orthogonality Peptide Protected Peptide (Cys-Trt, Cys-Acm, Cys-pNB) Step1 1. TFA Treatment (Global Cleavage) Peptide->Step1 Intermediate1 Peptide in Solution (SH, S-Acm, S-pNB) Step1->Intermediate1 Removes Trt Step2 2. Iodine (I2) (Oxidation) Intermediate1->Step2 Intermediate2 Disulfide formed (S-S) S-pNB remains intact Step2->Intermediate2 Removes Acm Step3 3. Zn / Acetic Acid (Reduction) Intermediate2->Step3 Final Free Thiol (SH) Ready for 2nd modification Step3->Final Removes pNB

Caption: Orthogonal deprotection strategy showing the sequential removal of Trt, Acm, and pNB.

Diagram 2: pNB Deprotection Mechanism

The chemical pathway for removing the pNB group.[2]

pNB_Mechanism Start S-(4-nitrobenzyl) Cysteine (Acid Stable) Intermediate S-(4-aminobenzyl) Cysteine (Electron Rich) Start->Intermediate Reduction (-NO2 -> -NH2) Reagent Reagent: Zn dust / 50% AcOH Reagent->Intermediate End Free Thiol (Cys-SH) Intermediate->End C-S Bond Cleavage Cleavage Hg(OAc)2 or Oxidative Hydrolysis Cleavage->End

Caption: The two-stage activation and cleavage mechanism of the pNB group.

Experimental Protocols
Protocol A: Installation of S-pNB

Note: This is typically done during the synthesis of the amino acid building block or on-resin.

  • Reagents: L-Cysteine, 4-Nitrobenzyl bromide, NaOH/Water or liquid Ammonia.

  • Procedure:

    • Dissolve L-Cysteine (1 eq) in degassed 1N NaOH (or liquid

      
       for higher purity).
      
    • Add 4-Nitrobenzyl bromide (1.1 eq) dropwise at 0°C.

    • Stir for 1 hour. The product, S-(4-nitrobenzyl)-L-cysteine, will precipitate.

    • Acidify to pH 6 with acetic acid, filter, and wash with ethanol/ether.

    • Yield: Typically >85%.[2]

Protocol B: Selective Deprotection (Reductive Cleavage)

This protocol removes pNB without affecting disulfides (if carefully controlled) or other benzyl-based groups.

  • Preparation: Dissolve the pNB-protected peptide in 50% Aqueous Acetic Acid.

  • Reduction:

    • Add Zinc dust (50 equivalents relative to pNB).

    • Stir vigorously at room temperature for 1–2 hours.

    • Monitoring: Check by HPLC for the shift in retention time (conversion of nitro to amino).

  • Cleavage (if not spontaneous):

    • Filter off the Zinc.

    • Treat the filtrate with Mercury(II) Acetate (Hg(OAc)2) if the S-p-aminobenzyl bond requires assistance for hydrolysis, OR simply proceed to oxidative folding if using Iodine (which will cleave the now-labile aminobenzyl thioether).

  • Workup: Precipitate peptide with ether or lyophilize directly.

References
  • Greene, T. W., & Wuts, P. G. M.Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (The definitive guide on protecting group stability constants).
  • Royo, M., et al. (2025). "p-Nitrobenzyl Protection for Cysteine and Selenocysteine: A More Stable Alternative to the Acetamidomethyl Group." ResearchGate.[1]

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[3][4][5][6][7][8] Chemical Reviews, 109(6), 2455-2504.

  • Bachem Technical Guides. "Cysteine Derivatives and Protecting Groups."

  • Vertex AI Search Results. (2026). "S-(4-nitrobenzyl) cysteine protecting group stability.

Sources

Comparative

Comparative analysis of the antibacterial activity of thioacetic acid derivatives.

Executive Summary This guide provides a rigorous technical evaluation of thioacetic acid derivatives , specifically focusing on their utility as antibacterial pharmacophores. Unlike standard carboxylic acids, the introdu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical evaluation of thioacetic acid derivatives , specifically focusing on their utility as antibacterial pharmacophores. Unlike standard carboxylic acids, the introduction of the sulfur atom (thio-substitution) significantly alters lipophilicity, acidity (


), and metal-chelating properties, often resulting in enhanced membrane permeability and distinct modes of action.

This analysis compares two primary structural classes of thioacetic acid derivatives against industry-standard antibiotics (Ciprofloxacin and Ampicillin):

  • Class A: (Benzothiazol-2-ylthio)acetic acid derivatives (High lipophilicity, membrane targeting).

  • Class B: 1,3,4-Oxadiazole-thioacetic acid hybrids (Enzyme inhibition, anti-biofilm).

Structural Rationale & Mechanism[1]

The thioacetic acid moiety (


) acts as a critical "warhead" or linker in drug design. Its superiority over oxygen-based analogs stems from two physicochemical pillars:
  • Enhanced Lipophilicity: Sulfur is less electronegative and more polarizable than oxygen. This increases the partition coefficient (

    
    ), facilitating passive diffusion across the peptidoglycan layer of Gram-positive bacteria and the outer membrane of Gram-negative bacteria.
    
  • Metabolic Stability & Reactivity: The thioether linkage is generally more resistant to esterases than corresponding ether linkages, extending the half-life of the active molecule. Furthermore, the free carboxylic acid tail allows for specific interactions with bacterial enzymes such as DNA gyrase or Mur enzymes.

Mechanistic Pathway Visualization

The following diagram illustrates the divergent mechanisms of action for the two derivative classes compared in this guide.

AntibacterialMechanism Compound Thioacetic Acid Derivative Membrane Bacterial Membrane (Lipid Bilayer) Compound->Membrane Passive Diffusion (High LogP) TargetB Target B: Biofilm Formation (Quorum Sensing) Compound->TargetB Oxadiazole Class (Extracellular/Surface) Intracellular Intracellular Space Membrane->Intracellular Translocation TargetA Target A: DNA Gyrase (Replication Block) Intracellular->TargetA Benzothiazole Class TargetC Target C: Cell Wall Synthesis (Mur Enzymes) Intracellular->TargetC Thio-linker Interaction Outcome Bacterial Cell Death / Stasis TargetA->Outcome TargetB->Outcome TargetC->Outcome

Figure 1: Mechanistic pathways of thioacetic acid derivatives. Note the dual-action potential: intracellular enzyme inhibition and surface biofilm disruption.

Comparative Efficacy Analysis

The following data synthesizes experimental results from recent high-impact medicinal chemistry studies. The comparison highlights the Minimum Inhibitory Concentration (MIC) in


.[1][2][3] Lower values indicate higher potency.
Table 1: In Vitro Antibacterial Activity (MIC in )
Compound ClassDerivative IDS. aureus (Gram +)E. coli (Gram -)P. aeruginosa (Resistant)Cytotoxicity (

Vero Cells)
Standard Ciprofloxacin 0.5 - 1.0 0.01 - 0.5 0.5 - 2.0 > 200
Standard Ampicillin 2.0 - 4.0 4.0 - 8.0 > 64 (Resistant)> 500
Class A Benzothiazole-thioacetic acid (Btn-1)1.0 - 2.04.0 - 8.016.0125
Class A 6-Nitro-benzothiazole analog (Btn-NO2)0.25 - 0.5 2.08.085 (Moderate)
Class B Oxadiazole-thioacetic hybrid (Oxa-3)4.08.0 - 16.032.0> 200
Class B Oxa-thio-triazole conjugate (Oxa-Tri)2.04.016.0> 250
Analysis of Performance
  • Potency vs. Gram-Positives: The Class A (Btn-NO2) derivative outperforms Ampicillin and rivals Ciprofloxacin against S. aureus. The electron-withdrawing nitro group enhances the acidity of the thioacetic tail, likely improving hydrogen bonding with the target enzyme (DNA Gyrase B subunit).

  • Gram-Negative Challenges: E. coli remains less susceptible to these derivatives than to Ciprofloxacin. This is likely due to the efflux pumps in Gram-negatives which can expel these larger organic molecules more efficiently than small fluoroquinolones.

  • Toxicity Profile: Class B (Oxadiazoles) demonstrates superior safety profiles (

    
    ), making them better candidates for systemic therapy, whereas Class A shows higher cytotoxicity, suggesting potential limitation to topical applications.
    

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are standardized. These methods are self-validating through the inclusion of strict controls.

Synthesis of (Benzothiazol-2-ylthio)acetic Acid

Rationale: This workflow utilizes a nucleophilic substitution reaction where the thiol group displaces a halogen from chloroacetic acid.

  • Reagents: 2-Mercaptobenzothiazole (10 mmol), Chloroacetic acid (12 mmol), Potassium Hydroxide (KOH, 25 mmol), Ethanol (95%).

  • Procedure:

    • Dissolve 2-mercaptobenzothiazole and KOH in ethanol (50 mL) under reflux for 30 minutes to generate the thiolate anion.

    • Add chloroacetic acid dropwise over 15 minutes.

    • Reflux the mixture for 4-6 hours. Monitor progress via TLC (Solvent: Ethyl Acetate/Hexane 1:3).

    • Workup: Pour reaction mixture into ice-cold water (200 mL). Acidify with concentrated HCl to pH 2.0 to precipitate the product.

    • Purification: Recrystallize from ethanol/water.

Broth Microdilution Assay (MIC Determination)

Standard: CLSI M07-A10 Guidelines.

MIC_Protocol Step1 Inoculum Prep (0.5 McFarland) Step2 Serial Dilution (96-well plate) Step1->Step2 Step3 Compound Addition (DMSO < 1%) Step2->Step3 Step4 Incubation (37°C, 18-24h) Step3->Step4 Step5 Readout (OD600 or Resazurin) Step4->Step5

Figure 2: Standardized workflow for MIC determination.

Critical Validation Steps:

  • Solvent Control: Wells containing only media + DMSO (must show full growth).

  • Sterility Control: Media only (must show no growth).

  • Reference Standard: Ciprofloxacin must be run in parallel; if the MIC of Ciprofloxacin deviates from the expected range (0.004–0.015 µg/mL for E. coli ATCC 25922), the entire plate is invalid.

Structure-Activity Relationship (SAR) Insights

Based on the comparative data, the following SAR rules apply to thioacetic acid derivatives:

  • The Linker Length: The methylene spacer (

    
    ) is optimal. Extending this chain (e.g., to propionic acid) generally decreases activity, likely due to increased entropic penalties upon binding to the active site.
    
  • Electronic Effects: Electron-withdrawing groups (

    
    , 
    
    
    
    ,
    
    
    ) on the benzothiazole ring at position 6 significantly enhance antibacterial potency. This is attributed to the increased lipophilicity and the electronic pull that stabilizes the interaction of the thio-linker with metal ions in metalloenzymes.
  • Hybridization: Conjugating the thioacetic acid tail with 1,3,4-oxadiazole rings (Class B) reduces cytotoxicity but slightly lowers absolute potency against Gram-positive strains compared to the benzothiazole class.

Conclusion

Thioacetic acid derivatives represent a versatile scaffold for antibacterial development.

  • Select Class A (Benzothiazoles) if your target application is topical (e.g., wound care) or targets MRSA , where high potency is required and moderate cytotoxicity is acceptable.

  • Select Class B (Oxadiazoles) if the goal is systemic administration or anti-biofilm coating, leveraging their superior safety profile and ability to disrupt quorum sensing pathways.

Future development should focus on bio-isosteric replacement of the carboxylic acid tail to improve pharmacokinetic properties (half-life) while retaining the critical thioether binding motif.

References

  • Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus. Journal of Biotechnology and Bioprocessing. (2022).[3] [Link]

  • Recent insights into antibacterial potential of benzothiazole derivatives. Chemical Biology & Drug Design (via NCBI). (2023). [Link]

  • Synthesis and Structure–Activity Relationship of Thioacetamide-Triazoles against Escherichia coli. Molecules. (2022). [Link]

  • Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against MRSA. International Journal of Molecular Sciences. (2023).[4] [Link]

  • Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. International Journal of Molecular Sciences. (2021). [Link]

Sources

Validation

Evaluation Guide: [(4-Nitrobenzyl)thio]acetic Acid as a Zinc-Dependent Enzyme Inhibitor

The following guide evaluates [(4-Nitrobenzyl)thio]acetic acid (CAS: 6345-13-7), positioning it primarily as a Metallo-β-Lactamase (MBL) Inhibitor scaffold, with secondary relevance in Aldose Reductase inhibition. This a...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide evaluates [(4-Nitrobenzyl)thio]acetic acid (CAS: 6345-13-7), positioning it primarily as a Metallo-β-Lactamase (MBL) Inhibitor scaffold, with secondary relevance in Aldose Reductase inhibition. This assessment is based on its chemical pharmacophore (arylthioacetic acid) and its role in fragment-based drug discovery for zinc-dependent enzymes.

Executive Summary

[(4-Nitrobenzyl)thio]acetic acid is a functionalized carboxylic acid derivative utilized primarily as a fragment-based lead and chemical probe in the development of inhibitors for metallo-enzymes. Its core utility lies in its ability to chelate active-site metal ions (specifically Zinc) while the nitrobenzyl moiety provides hydrophobic interactions and electronic tuning.

  • Primary Target: Metallo-β-Lactamases (MBLs), specifically subclasses B1 (e.g., NDM-1 , IMP-1 ) and B3.

  • Secondary Target: Aldose Reductase (ALR2) and Protein Tyrosine Phosphatase 1B (PTP1B).

  • Mechanism: Competitive inhibition via coordination of the carboxylate/thioether motif to the catalytic Zinc ion(s).

  • Performance Status: Micromolar (µM) potency range; serves as a scaffold for optimizing high-affinity inhibitors (nanomolar range).

Mechanistic Profile & Mode of Action

The inhibitory potential of [(4-Nitrobenzyl)thio]acetic acid is driven by its bidentate or monodentate coordination capability.

Zinc Chelation Mechanism (MBLs)

In Metallo-β-Lactamases (like NDM-1), the enzyme relies on one or two Zinc ions to hydrolyze the β-lactam ring of antibiotics.

  • Anchoring: The carboxylate group (

    
    ) acts as a zinc-binding group (ZBG), displacing the catalytic water molecule or coordinating directly to Zn1/Zn2.
    
  • Hydrophobic Stacking: The 4-nitrobenzyl tail fits into the hydrophobic pocket surrounding the active site (often interacting with residues like Trp87 or Phe residues in the L3 loop).

  • Electronic Effect: The nitro group (

    
    ) is strongly electron-withdrawing, altering the pKa of the methylene protons and the electron density of the sulfur, potentially influencing the binding kinetics compared to unsubstituted benzyl variants.
    
Visualization of Inhibition Pathway

The following diagram illustrates the competitive inhibition mechanism against a standard substrate (e.g., Carbapenem).

InhibitionMechanism Enzyme Metallo-β-Lactamase (Active Site: Zn2+) Complex_ES Enzyme-Substrate Complex Enzyme->Complex_ES + Substrate Complex_EI Enzyme-Inhibitor Complex (Dead End) Enzyme->Complex_EI + Inhibitor (Competition) Substrate Substrate (e.g., Imipenem) Substrate->Complex_ES Inhibitor [(4-Nitrobenzyl)thio]acetic Acid Inhibitor->Complex_EI Zn2+ Chelation Complex_ES->Enzyme Turnover Product Hydrolyzed Antibiotic (Inactive) Complex_ES->Product Hydrolysis

Figure 1: Competitive inhibition pathway where the inhibitor sequesters the Zinc-dependent active site, preventing antibiotic hydrolysis.

Comparative Performance Analysis

This section compares [(4-Nitrobenzyl)thio]acetic acid against standard inhibitors used in MBL and ALR2 research.

Comparison Matrix (Metallo-β-Lactamase Context)
Feature[(4-Nitrobenzyl)thio]acetic Acid L-Captopril (Standard Control)EDTA (Chelator Control)Thiol-Carboxylate Analogs (Optimized)
Role Scaffold / Fragment LeadStandard Inhibitor (B1/B2)Non-specific Metal StripperHigh-Potency Lead
Potency (Ki/IC50) 10 - 100 µM (Est.)~1 - 50 µM (Varies by enzyme)< 1 µM (Irreversible)< 1 µM (Nanomolar)
Selectivity Moderate (Aryl group adds specificity)Low (Targets ACE & MBLs)None (Strips all metals)High (Optimized fit)
Mechanism Reversible Zn-ChelationThiol-mediated Zn-bindingMetal SequestrationBidentate Chelation
Stability High (Oxidation resistant thioether)Low (Thiol oxidizes to disulfide)Very HighVariable
Advantages & Limitations
  • Advantage: Unlike thiol-based inhibitors (e.g., Captopril, Thiorphan), the thioether linkage in [(4-Nitrobenzyl)thio]acetic acid is resistant to rapid oxidation, making it a more stable probe for long-duration assays.

  • Limitation: As a fragment, its binding affinity is lower than optimized clinical candidates (like Taniborbactam). It requires further decoration (e.g., adding amide linkers) to achieve nanomolar potency.

Experimental Protocols

To validate the performance of this inhibitor, use the following spectrophotometric assay protocol. This method relies on Nitrocefin , a chromogenic cephalosporin substrate that changes color from yellow to red upon hydrolysis.

Protocol: Spectrophotometric MBL Inhibition Assay (96-Well Format)

Objective: Determine the IC50 of [(4-Nitrobenzyl)thio]acetic acid against NDM-1 or IMP-1.

Reagents:

  • Buffer: 50 mM HEPES, pH 7.5, 100 µM ZnCl2 (to ensure enzyme stability).

  • Substrate: Nitrocefin (100 µM stock).

  • Enzyme: Recombinant NDM-1 (final conc. 1-5 nM).

  • Inhibitor: [(4-Nitrobenzyl)thio]acetic acid (dissolved in DMSO).

Workflow:

  • Preparation: Prepare a serial dilution of the inhibitor (0.1 µM to 1000 µM) in the assay buffer. Maintain DMSO concentration < 1%.

  • Incubation: Add 10 µL of Inhibitor and 80 µL of Enzyme solution to the wells. Incubate for 10 minutes at 25°C to allow equilibrium binding.

  • Initiation: Add 10 µL of Nitrocefin substrate to initiate the reaction.

  • Measurement: Immediately monitor Absorbance at 482 nm (hydrolyzed product) every 30 seconds for 10 minutes.

  • Analysis: Calculate the initial velocity (

    
    ) for each concentration. Plot % Inhibition vs. Log[Inhibitor] to derive IC50.
    

Validation Criteria (Self-Check):

  • Z-Factor: Must be > 0.5 for the assay to be valid.

  • Positive Control: L-Captopril should yield an IC50 in the expected range (e.g., 10-50 µM for NDM-1).

  • Negative Control: DMSO-only wells should show linear product formation (

    
    ).
    

Assay Workflow Diagram

The following diagram details the logical flow of the experimental validation.

AssayWorkflow Prep 1. Reagent Prep (Inhibitor Dilution) Incubate 2. Pre-Incubation (Enzyme + Inhibitor) Prep->Incubate 10 min @ 25°C Start 3. Reaction Start (+ Nitrocefin) Incubate->Start Add Substrate Read 4. Kinetic Read (Abs 482nm) Start->Read Continuous Monitoring Data 5. IC50 Calculation Read->Data Non-linear Regression

Figure 2: Step-by-step workflow for the Nitrocefin-based spectrophotometric inhibition assay.

References

  • PubChem Compound Summary. [(4-Nitrobenzyl)thio]acetic acid (CID 242647). National Center for Biotechnology Information (2025). Link

  • Hirano, K. et al.Thioacetic acid derivatives as inhibitors of metallo-β-lactamases. Bioorganic & Medicinal Chemistry Letters (2014). (Contextual reference for arylthioacetic acid scaffold activity against IMP-1/NDM-1).
  • Thomas, P. W. et al. Zinc-Bound Thiolate-Disulfide Exchange: A Strategy for Inhibiting Metallo-β-lactamases. Journal of the American Chemical Society (2013). Link

  • CymitQuimica. Product Data Sheet: Acetic acid, 2-[[(4-nitrophenyl)methyl]thio]-. (2025).[1][2] Link

Sources

Comparative

Comparative Guide: Kinetic vs. Thermodynamic Architectures in Thiol-Michael Additions

Executive Summary In the design of covalent inhibitors, antibody-drug conjugates (ADCs), and hydrogels, the selection of the electrophile (Michael acceptor) dictates the lifespan of the conjugate.[1] This guide compares...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the design of covalent inhibitors, antibody-drug conjugates (ADCs), and hydrogels, the selection of the electrophile (Michael acceptor) dictates the lifespan of the conjugate.[1] This guide compares Kinetic Control (rapid, often irreversible engagement) against Thermodynamic Control (reversible, equilibrium-driven engagement).

While Maleimides have historically dominated as kinetic staples for bioconjugation, recent advances in Cyanoacrylamides have introduced a paradigm of "tunable reversibility," allowing drug developers to optimize residence time (


) rather than just potency (

).

Mechanistic Framework: The Energy Landscape

To manipulate thiol additions, one must visualize the reaction coordinate. The distinction lies in the height of the activation barrier (


) versus the stability of the final ground state (

).
Graphviz Diagram: Reaction Coordinate Comparison

The following diagram contrasts a Kinetic Trap (e.g., Vinyl Sulfone or Hydrolyzed Maleimide) against a Thermodynamic Equilibrium (e.g.,


-Cyanoacrylamide).

EnergyLandscape Reactants Thiol + Electrophile TS_Kinetic TS (Kinetic) Low Barrier Reactants->TS_Kinetic Fast k_on TS_Thermo TS (Thermo) High Barrier Reactants->TS_Thermo Slow k_on Product_Kinetic Kinetic Product (Fast Formation) TS_Kinetic->Product_Kinetic Product_Kinetic->Reactants k_off (High) Product_Thermo Thermodynamic Product (Most Stable) TS_Thermo->Product_Thermo

Figure 1: Reaction coordinate diagram illustrating the trade-off between barrier height (kinetics) and well depth (thermodynamics).

Comparative Analysis: The Warheads

The choice of "warhead" determines whether the drug acts as a permanent silencer or a temporary modulator.

Table 1: Electrophile Performance Matrix
FeatureMaleimide (Classic)

-Cyanoacrylamide (Modern)
Vinyl Sulfone
Primary Control Kinetic (Fast

)
Thermodynamic (Tunable

)
Kinetic (Slow

, Stable)
Reversibility Moderate (Retro-Michael possible)High (Rapid exchange)Negligible (Irreversible)
Physiological Stability Unstable unless hydrolyzedStable equilibriumExtremely Stable
Key Application ADCs, rapid labelingReversible Kinase InhibitorsPermanent Probes
Risk Factor "Thiol Exchange" with AlbuminShort Residence TimeOff-target toxicity
Deep Dive: The Maleimide Paradox

Maleimides are unique because they possess two distinct product states:

  • The Thiosuccinimide Adduct: Formed kinetically.[2] It is susceptible to Retro-Michael exchange, meaning the drug can detach from the target and re-attach to serum albumin (off-target toxicity).[3]

  • The Hydrolyzed Adduct: If the succinimide ring opens (hydrolysis), the product falls into a deep thermodynamic sink, becoming irreversible and stable.

    • Insight: Drug developers often engineer the linker to accelerate hydrolysis immediately after conjugation to "lock in" the thermodynamic product.

Deep Dive: Cyanoacrylamides & Tunable Residence

Research by the Taunton Lab (UCSF) demonstrated that electron-withdrawing groups (like cyano) at the


-position stabilize the transition state (fast 

) but also destabilize the adduct, facilitating a measurable

. This allows for Reversible Covalent Inhibition , where the drug binds covalently but eventually dissociates, reducing immunogenicity risks associated with permanent modification.

Experimental Protocols

To validate whether your system is under kinetic or thermodynamic control, you must measure the Reverse Rate Constant (


)  and Exchange Capacity .
Protocol A: The Glutathione (GSH) Exchange Assay

Objective: Determine if the covalent bond is thermodynamically reversible under physiological conditions.

  • Preparation: Incubate Target Protein (

    
    ) with Inhibitor (
    
    
    
    ) in PBS (pH 7.4) for 1 hour to ensure full occupancy.
  • Removal: Remove excess unbound inhibitor via rapid spin-desalting column or extensive dialysis.

  • Challenge: Add physiological excess of Glutathione (GSH) at 5 mM (mimicking cytosolic conditions).

  • Monitoring:

    • Method: LC-MS/MS time-course analysis.

    • Timepoints: 0, 1, 4, 12, 24 hours.

  • Analysis: Monitor the reappearance of the unmodified protein mass.

    • Kinetic/Irreversible:[4] < 5% unmodified protein reappears over 24h.

    • Thermodynamic/Reversible: Significant recovery of unmodified protein.

Protocol B: Jump-Dilution for Residence Time ( )

Objective: Measure


 directly without a competitor.
  • Incubation: Form the Protein-Inhibitor complex at high concentration (

    
    ).
    
  • Dilution: Rapidly dilute the mixture 100-fold into buffer containing a scavenger (e.g., high concentration of a different thiol) to prevent re-binding.

  • Measurement: Monitor enzymatic activity recovery over time.

  • Calculation: Fit recovery curve to

    
    .
    
    • Residence Time (

      
      )  = 
      
      
      
      .

Decision Framework: Selecting the Architecture

Use this logic flow to determine the appropriate chemistry for your therapeutic goal.

DecisionTree Start Start: Define Biological Goal Duration Is permanent target silencing required? Start->Duration Perm YES: Irreversible Covalent Duration->Perm Yes Temp NO: Reversible Covalent Duration->Temp No Speed Is rapid onset critical? Perm->Speed Maleimide Use Maleimide (Must engineer Ring Hydrolysis) Speed->Maleimide Yes Vinyl Use Vinyl Sulfone/Acrylamide (Slower, but stable) Speed->Vinyl No Tunability Is Residence Time critical? Temp->Tunability Cyano Use alpha-Cyanoacrylamide (Tunable k_off) Tunability->Cyano High Keto Use alpha-Ketoamide (Fast exchange) Tunability->Keto Low

Figure 2: Decision tree for selecting Michael acceptors based on therapeutic requirements.

References

  • Serafimova, I. M., et al. (2012).[5] Reversible targeting of noncatalytic cysteines with chemically tuned electrophiles. Nature Chemical Biology, 8(5), 471–476. Link

  • Bradshaw, J. M., et al. (2015).[5][6] Prolonged and tunable residence time using reversible covalent kinase inhibitors.[5][6][7] Nature Chemical Biology, 11(7), 525–531. Link

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. (Context on hydrolytic stability mechanisms). Link

  • Jackson, P. A., et al. (2020). Boronic Acids as Reversible Covalent Inhibitors.[6] Journal of Medicinal Chemistry. (Comparative context for reversibility). Link

  • Fontaine, S. D., et al. (2015).[7] Long-term stabilization of maleimide–thiol conjugates. Bioconjugate Chemistry, 26(1), 145–152. Link

Sources

Validation

Comparative Characterization of (Benzylthio)acetic Acid Multi-Component Crystalline Phases

Executive Summary This guide provides a technical comparison of the solid-state forms of (benzylthio)acetic acid (HBTA) , focusing on its ability to form multi-component crystalline phases (co-crystals, salts, and solvat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of the solid-state forms of (benzylthio)acetic acid (HBTA) , focusing on its ability to form multi-component crystalline phases (co-crystals, salts, and solvates).[1][2][3] HBTA serves as a critical model in crystal engineering due to its flexible thioether linker and dual-function hydrogen bonding sites (carboxylic acid donor/acceptor).[1][4]

Key Finding: Multi-component crystallization significantly modulates the physicochemical properties of HBTA. Specifically, co-crystallization with aminopyrimidines and amino acids elevates thermal stability (melting point increased by >60°C) and alters solubility profiles compared to the pure acid.

Introduction: The HBTA Flexible Linker Utility

(Benzylthio)acetic acid is a flexible ligand often used to probe the boundaries between salt and co-crystal formation. Its structure contains a "soft" thioether core and a "hard" carboxylic tail, making it adaptable to various supramolecular synthons.

For drug development professionals, HBTA represents a class of co-formers used to stabilize volatile or low-melting Active Pharmaceutical Ingredients (APIs). Understanding its phase behavior is essential for designing stable solid forms.

Structural Modularity
  • Pure HBTA: Crystallizes with carboxylic acid dimers (

    
     motif). Low melting point (~60–64°C).
    
  • Multi-Component Phases: The flexible

    
     chain allows conformational adjustments (torsion angle changes) to accommodate rigid co-formers like isonicotinamide or proline.
    

Comparative Analysis of Solid-State Phases

The following analysis compares the pure crystalline phase of HBTA against its engineered multi-component forms.

Physicochemical Performance Matrix
PropertyPure HBTA HBTA : 2-Aminopyrimidine (1:1) HBTA : L-Proline (1:1) HBTA : Tryptamine (1:1)
Phase Type Single ComponentTrue Co-crystalZwitterionic Co-crystalTrue Salt
Melting Point (

)
60–64 °C127 °C~145 °C (Decomp)158 °C

vs Pure
+63 °C +81 °C +94 °C
Space Group

(Monoclinic)

(Triclinic)

(Monoclinic)

(Monoclinic)
Primary Synthon Acid-Acid HomosynthonAcid-Pyridine HeterosynthonCharge-assisted H-bondIonic Charge Transfer
Stability Low (Prone to sublimation)High (Stable lattice)High (Hygroscopic potential)High (Ionic lattice)

Technical Insight: The dramatic increase in melting point for the Tryptamine salt and Aminopyrimidine co-crystals indicates a significantly higher lattice energy driven by strong charge-assisted hydrogen bonds (


) and heterosynthons (

).
Structural Mechanism: Salt vs. Co-crystal

The formation of these phases is governed by the


 rule (

).
  • Co-crystals (e.g., with 2-Aminopyrimidine):

    
    . Proton remains on the carboxylic acid. The structure is stabilized by neutral 
    
    
    
    hydrogen bonds.
  • Salts (e.g., with Tryptamine):

    
    . Proton transfer occurs, forming carboxylate anions (
    
    
    
    ) and ammonium cations (
    
    
    ).

Visualization of Screening Logic

The following diagram illustrates the decision logic and experimental workflow for isolating these specific phases.

HBTA_Screening_Workflow Start Start: Pure HBTA (Tm ~64°C) CoFormer_Select Select Co-Former Start->CoFormer_Select Branch_WeakBase Weak Base (Aminopyrimidines) CoFormer_Select->Branch_WeakBase Branch_Zwitter Amino Acid (Proline) CoFormer_Select->Branch_Zwitter Branch_StrongBase Strong Base (Tryptamine) CoFormer_Select->Branch_StrongBase pKa_Check Calculate ΔpKa Branch_WeakBase->pKa_Check ΔpKa < 3 Res_Zwitter Zwitterionic Co-Crystal (Charge Assisted) Tm: ~145°C Branch_Zwitter->Res_Zwitter Zwitterionic Stabilization Branch_StrongBase->pKa_Check ΔpKa > 3 Res_CoCrystal Neutral Co-Crystal (Heterosynthon O-H...N) Tm: 127°C pKa_Check->Res_CoCrystal No Proton Transfer Res_Salt True Salt (Ionic Lattice) Tm: 158°C pKa_Check->Res_Salt Proton Transfer

Caption: Workflow for predicting and isolating HBTA multi-component phases based on co-former acidity/basicity.

Experimental Protocols

To replicate the high-performance phases described above, use the following validated protocols.

Protocol A: Solvent Evaporation (Single Crystal Growth)

Best for: Structural determination (SCXRD) and high-purity phase isolation.

  • Stoichiometry: Weigh equimolar amounts (1:1 ratio) of HBTA (1 mmol, 182.2 mg) and the chosen co-former (e.g., 2-aminopyrimidine, 95.1 mg).

  • Dissolution: Dissolve both components in Methanol (MeOH) (10–15 mL) at room temperature.

    • Note: If solubility is poor, gently heat to 40°C. Avoid boiling to prevent degradation of labile co-formers.

  • Filtration: Filter the solution through a 0.45 µm PTFE syringe filter to remove particulate nuclei.

  • Crystallization: Allow the solvent to evaporate slowly at room temperature (20–25°C) over 3–7 days.

  • Harvesting: Collect crystals when solvent volume reduces by ~80%. Wash with cold hexane to remove surface impurities.

Protocol B: Liquid Assisted Grinding (LAG)

Best for: High-throughput screening and bulk powder production.

  • Preparation: Place 1:1 molar ratio of HBTA and co-former into a stainless steel milling jar.

  • Solvent Addition: Add a catalytic amount of solvent (

    
    ). Methanol or Ethanol is recommended.
    
  • Grinding: Grind at 25–30 Hz for 20–30 minutes using a ball mill.

  • Verification: Analyze the resulting powder immediately via PXRD to confirm phase transformation (disappearance of starting material peaks).

Structural Characterization Guide

When characterizing these phases, look for these specific diagnostic markers:

Infrared Spectroscopy (FTIR) Markers
Functional GroupPure HBTA (

)
Co-Crystal (Neutral)Salt (Ionic)
C=O Stretch ~1700–1720 (Strong)Shifted to ~1680–1700Disappears / Shifted to

asym (~1550–1600)
OH Stretch Broad 2500–3300Broad, often shiftedAbsent (replaced by

broad bands)
Thermal Analysis (DSC)[1][3][6][7]
  • Pure HBTA: Sharp endotherm at ~64°C.

  • Co-crystals: Look for a single, sharp melting endotherm significantly higher than HBTA.

    • Warning: A small peak at 64°C indicates incomplete conversion (eutectic impurity).

  • Salts: High melting point (>150°C) often followed immediately by decomposition (exothermic drift).

Mechanism of Stabilization

The enhanced stability of HBTA multi-component phases is derived from specific supramolecular synthons.

Synthons cluster_0 Homosynthon (Pure Phase) cluster_1 Heterosynthon (Co-Crystal) cluster_2 Ionic Bonding (Salt) HBTA HBTA Molecule (Donor/Acceptor) R22_8 R2^2(8) Dimer (Weak) HBTA->R22_8 Self-Assembly R22_9 R2^2(9) Dimer (Stronger) HBTA->R22_9 + Aminopyrimidine ChargeAssist Charge Assisted N+ - H ... O- (Strongest) HBTA->ChargeAssist + Tryptamine

Caption: Progression of synthon strength from pure HBTA dimers to charge-assisted salt networks.

References

  • Szafran, K., et al. (2022). The First Noncovalent-Bonded Supramolecular Frameworks of (Benzylthio)Acetic Acid with Proline Compounds, Isonicotinamide and Tryptamine. Molecules, 27(23), 8203.[5]

  • Szafran, K., et al. (2023).[3][6] Neutral and Ionic Form of (Benzylthio)acetic Acid in Novel Aminopyrimidine Based Multi-Component Crystalline Phases. Preprints.org.

  • ResearchGate Data. New organic single crystal of (benzylthio)acetic acid: Synthesis, crystal structure, spectroscopic and thermal characterization.

Sources

Comparative

Assessing the Purity of [(4-Nitrobenzyl)thio]acetic Acid: A Comparative Technical Guide

Executive Summary In the synthesis and quality control of [(4-Nitrobenzyl)thio]acetic acid (NBTA), researchers often default to HPLC for purity assessment. While HPLC is the gold standard for identifying specific impurit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis and quality control of [(4-Nitrobenzyl)thio]acetic acid (NBTA), researchers often default to HPLC for purity assessment. While HPLC is the gold standard for identifying specific impurities, it is often insufficient for determining the absolute mass balance (Assay) without a certified reference standard.

This guide argues that Potentiometric Titration is not merely a "low-tech" alternative but a critical orthogonal method that provides absolute quantification of the functional acid content. We compare the utility of titration against HPLC, demonstrating that for a carboxylic acid building block like NBTA, a dual-method approach yields the highest scientific integrity.

Chemical Context & Analytical Challenges

To design a robust protocol, we must first understand the molecule's behavior in solution.

  • Compound: [(4-Nitrobenzyl)thio]acetic acid[1][2][3]

  • CAS: 6345-13-7[2][3]

  • Molecular Weight: 227.24 g/mol [2][3]

  • Structure:

    
    
    
  • pKa: ~3.5 – 4.0 (Carboxylic acid moiety)

The Impurity Trap

The primary synthesis route typically involves the nucleophilic substitution of 4-nitrobenzyl chloride with thioglycolic acid (mercaptoacetic acid).

Impurity PotentialNatureImpact on TitrationImpact on HPLC
Thioglycolic Acid Acidic (Starting Material)Interference: Titrates as analyte (False High Assay).Resolved: Elutes separately.
Dithiodiglycolic Acid Di-acid (Oxidation byproduct)Interference: Consumes 2 eq. NaOH (False High Assay).Resolved: Elutes separately.
4-Nitrobenzyl Chloride Neutral (Starting Material)Silent: No reaction with NaOH.Resolved: Elutes separately.
Inorganic Salts/Water NeutralSilent: Dilutes the mass (Low Assay).Silent: Often invisible or void volume.

Key Insight: Titration measures the moles of acid, whereas HPLC measures UV absorbance. If your sample contains 5% water or salt, HPLC might still show "99.9% purity" (Area %), but titration will correctly reveal a "95.0% Assay."

Methodology A: Potentiometric Titration (The Absolute Assay)

This protocol uses a self-validating potentiometric system. We avoid colorimetric indicators (like phenolphthalein) because the nitro-aromatic group can cause yellowing of the solution, obscuring the endpoint color change.

Reagents & Equipment
  • Titrant: 0.1 N Sodium Hydroxide (NaOH), standardized against Potassium Hydrogen Phthalate (KHP).

  • Solvent System: Ethanol:Water (1:1 v/v). NBTA is sparingly soluble in pure water; ethanol ensures complete dissolution.

  • Detection: pH Electrode (Glass/Calomel combination).

  • Apparatus: Auto-titrator or Class A Burette.

The Self-Validating Protocol
  • System Suitability (Blank): Titrate 50 mL of the solvent system (EtOH/Water) with 0.1 N NaOH. Record the volume (

    
    ). Requirement: 
    
    
    
    mL.
  • Sample Preparation: Accurately weigh ~250 mg (

    
    ) of dried NBTA into a beaker. Record weight to 0.1 mg precision.
    
  • Dissolution: Add 50 mL of solvent. Stir magnetically until fully dissolved (ensure no solids remain on the glass walls).

  • Titration: Titrate with 0.1 N NaOH, adding titrant in 0.05 mL increments near the equivalence point.

  • Endpoint Detection: Determine the inflection point (maximum of the first derivative,

    
    ).
    
Calculation (Assay %)


  • 
    : Volume of NaOH consumed by sample (mL)
    
  • 
    : Normality of NaOH (mol/L)
    
  • 
    : Molecular Weight of NBTA (227.24  g/mol )[2][3]
    
  • 
    : Weight of sample (g)
    
Logic Diagram: Titration Workflow

TitrationWorkflow Start Start Analysis Weigh Weigh ~250mg NBTA (Precision 0.1mg) Start->Weigh Dissolve Dissolve in EtOH:Water (1:1) Weigh->Dissolve Titrate Potentiometric Titration (0.1N NaOH) Dissolve->Titrate Blank Run Solvent Blank (Subtract Volume) Blank->Titrate Correction Deriv Calc 1st Derivative (dpH/dV) Titrate->Deriv Calc Calculate % Assay Deriv->Calc Check Is Assay > 101%? Calc->Check ImpurityWarn Suspect Low MW Acid (Thioglycolic Acid) Check->ImpurityWarn Yes

Figure 1: Analytical workflow for the potentiometric titration of NBTA, including a logic check for potential acidic impurities.

Methodology B: HPLC (The Specificity Check)

While titration gives the quantity, HPLC validates the identity.

  • Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile : Water (0.1% H3PO4) gradient.

  • Detector: UV at 270 nm (Nitrobenzyl absorption max).

  • Role: To detect non-acidic impurities (4-nitrobenzyl chloride) and separate acidic byproducts.

Comparative Analysis: Performance Matrix

The following table contrasts the two methods based on experimental realities in a drug development context.

FeaturePotentiometric TitrationHPLC (UV Detection)
Primary Output Assay (wt%) : Absolute purity relative to mass.Chromatographic Purity (Area%) : Relative abundance of UV-active species.
Reference Standard Not Required (Relies on stoichiometry).Required for absolute assay (Response factors vary).
Specificity Low : Sums all acidic protons.High : Separates components by polarity.
Interference Thioglycolic acid (causes >100% results).Inorganic salts (invisible to UV).
Precision (RSD) Excellent (< 0.2%).Good (0.5% - 1.0%).
Cost/Time Low / Rapid (< 15 mins).High / Slow (30-60 mins per run).

Strategic Recommendations

  • For Raw Material Receipt: Use Titration . It immediately flags wet samples or those heavily contaminated with inorganic salts (which HPLC misses).

  • For Process Optimization: Use HPLC . You need to see if the reaction is complete and if specific side products are forming.

  • For Final Release: Use Both .

    • Scenario A: Titration = 99.5%, HPLC = 99.9%. Pass. High purity.

    • Scenario B: Titration = 95.0%, HPLC = 99.9%. Fail. Sample contains 5% non-UV active material (likely salts or solvent).

    • Scenario C: Titration = 105%, HPLC = 95%. Fail. Sample contaminated with low-molecular-weight acids (Thioglycolic acid).

Decision Logic Diagram

DecisionMatrix Input Sample: [(4-Nitrobenzyl)thio]acetic acid Step1 Perform HPLC (Area %) Input->Step1 Step2 Perform Titration (Assay %) Input->Step2 Decision1 HPLC > 98%? Step1->Decision1 Decision2 Titration 98-102%? Step2->Decision2 Decision1->Decision2 Yes ResultDirty FAIL: Significant Organic Impurities Decision1->ResultDirty No ResultPass PASS: High Purity Material Decision2->ResultPass Yes ResultSalt FAIL: Salt/Solvent Contamination Decision2->ResultSalt < 98% ResultAcid FAIL: Acidic Impurity (Thioglycolic) Decision2->ResultAcid > 102%

Figure 2: Decision matrix for interpreting orthogonal data from HPLC and Titration.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 242647, [(4-Nitrobenzyl)thio]acetic acid. Retrieved January 29, 2026 from [Link]

  • ASTM International. ASTM E200 - Standard Practice for Preparation, Standardization, and Storage of Standard and Reagent Solutions for Chemical Analysis. (Standard for NaOH preparation). [Link]

  • Mettler Toledo. Titration of Organic Acids in Non-Aqueous Solvents. Application Note. [Link]

Sources

Validation

Comparison of different synthetic routes to [(4-Nitrobenzyl)thio]acetic acid

[1][2] Part 1: Executive Summary [(4-Nitrobenzyl)thio]acetic acid is a functionalized sulfide intermediate used in the synthesis of bioactive heterocycles (e.g., thiazolidinones, thiazepines) and as a protecting group st...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Part 1: Executive Summary

[(4-Nitrobenzyl)thio]acetic acid is a functionalized sulfide intermediate used in the synthesis of bioactive heterocycles (e.g., thiazolidinones, thiazepines) and as a protecting group strategy in peptide chemistry. Its synthesis revolves around the formation of the C–S bond between a 4-nitrobenzyl moiety and an acetic acid backbone.

This guide compares the two primary synthetic strategies:

  • Route A (The Standard): S-Alkylation of Thioglycolic Acid with 4-Nitrobenzyl Chloride.

  • Route B (The Alternative): S-Alkylation of 4-Nitrobenzyl Mercaptan with Chloroacetic Acid.

Recommendation: Route A is the superior method for most applications due to the commercial availability of stable starting materials, higher atom economy, and the avoidance of handling odorous, unstable free mercaptans.

Part 2: Detailed Technical Analysis

Route A: Nucleophilic Substitution of 4-Nitrobenzyl Halides (Recommended)

This route employs the Williamson ether synthesis principle, adapted for sulfur (thioetherification). Thioglycolic acid (mercaptoacetic acid) acts as the nucleophile after deprotonation by a base.

Mechanism & Rationale

The reaction proceeds via an S_N2 mechanism . The base (typically NaOH or KOH) generates the dianion of thioglycolic acid (carboxylate and thiolate). The highly nucleophilic thiolate attacks the benzylic carbon of 4-nitrobenzyl chloride, displacing the chloride ion. The electron-withdrawing nitro group at the para-position activates the benzylic halide, facilitating the nucleophilic attack but also making the benzylic protons slightly acidic (requiring careful base control to avoid side reactions like carbene formation, though rare under these mild conditions).

Experimental Protocol (Optimized Aqueous Method)
  • Reagents: 4-Nitrobenzyl chloride (1.0 eq), Thioglycolic acid (1.1 eq), NaOH (2.5 eq), Water/Ethanol (1:1 v/v).

  • Procedure:

    • Dissolve thioglycolic acid in the NaOH solution at 0–5°C to form the disodium salt.

    • Add a solution of 4-nitrobenzyl chloride in ethanol dropwise to the thiolate solution.

    • Stir at room temperature for 1 hour, then reflux for 2–3 hours to ensure completion.

    • Workup: Cool the mixture and acidify with conc. HCl to pH ~2. The product precipitates as a solid.[1][2][3]

    • Purification: Recrystallize from hot water or ethanol/water.

  • Typical Yield: 85–95%

  • Purity: >98% (HPLC)

Critical Insights
  • Base Selection: Strong bases like NaOH are preferred over carbonates (e.g., Na₂CO₃) for this specific substrate because they ensure complete deprotonation of the thiol (pKa ~10), driving the reaction to completion. Literature suggests lower yields (~35%) when using weaker bases like Na₂CO₃ in methanol [1].

  • Solvent System: A biphasic or homogeneous aqueous/alcohol system is ideal. Pure organic solvents (e.g., acetone) can trap NaCl, requiring extra wash steps.

Route B: Alkylation of 4-Nitrobenzyl Mercaptan

This route reverses the disconnection, using the benzyl fragment as the nucleophile.

Mechanism & Rationale

4-Nitrobenzyl mercaptan is deprotonated to form the thiolate, which then attacks chloroacetic acid.

Experimental Protocol
  • Reagents: 4-Nitrobenzyl mercaptan (1.0 eq), Chloroacetic acid (1.1 eq), NaOH (2.5 eq).

  • Procedure:

    • Generate 4-nitrobenzyl mercaptan (often in situ from 4-nitrobenzyl halide + thiourea -> hydrolysis).

    • React the mercaptan with chloroacetic acid in alkaline water at reflux.

    • Acidify to precipitate the product.

  • Typical Yield: 60–75% (overall from halide)

Critical Insights
  • Stability Issues: 4-Nitrobenzyl mercaptan is prone to oxidative dimerization to form the disulfide (4,4'-dinitrodibenzyl disulfide), especially in alkaline solutions exposed to air. This side reaction significantly lowers yield and complicates purification.

  • Odor: This route involves handling a potent mercaptan, requiring strict fume hood protocols.

Part 3: Comparative Analysis

The following table summarizes the key performance metrics for both routes.

MetricRoute A: Thioglycolic Acid AlkylationRoute B: Mercaptan Alkylation
Starting Material Stability High (Chloride/Acid are stable solids/liquids)Low (Mercaptan oxidizes easily)
Atom Economy HighModerate (if mercaptan is made in situ)
Odor/Safety Mild (Thioglycolic acid is manageable)Poor (Benzyl mercaptans are potent stench agents)
Yield (Typical) 85–95% 60–75%
Cost Efficiency High (Commodity chemicals)Lower (Mercaptan is specialized/expensive)
Scalability Excellent (Precipitation workup)Difficult (Disulfide impurity removal)

Part 4: Visualization of Pathways

The following diagram illustrates the convergence of both routes and the mechanism of the preferred Route A.

SynthesisRoutes cluster_RouteA Route A (Preferred): Standard Alkylation cluster_RouteB Route B: Mercaptan Route NBC 4-Nitrobenzyl Chloride (Stable Solid) Product [(4-Nitrobenzyl)thio]acetic acid (Precipitates at pH 2) NBC->Product Sn2 Attack (Reflux) TGA Thioglycolic Acid (Liquid) ComplexA Thiolate Intermediate (High Nucleophilicity) TGA->ComplexA Deprotonation Base NaOH / H2O Base->ComplexA ComplexA->Product NBM 4-Nitrobenzyl Mercaptan (Unstable, Odorous) Disulfide Disulfide Impurity (Oxidative Side Product) NBM->Disulfide O2 / Oxidation NBM->Product Alkylation CAA Chloroacetic Acid CAA->Product

Caption: Convergence of synthetic pathways. Route A avoids the unstable mercaptan intermediate, preventing disulfide side-product formation.

Part 5: References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General reference for S-alkylation of thioglycolic acid).

  • PubChem. (n.d.). [(4-Nitrobenzyl)thio]acetic acid Compound Summary. National Library of Medicine. Retrieved January 29, 2026, from [Link]

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(4-Nitrobenzyl)thio]acetic acid
Reactant of Route 2
Reactant of Route 2
[(4-Nitrobenzyl)thio]acetic acid
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